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1-(4-Aminopyridin-3-yl)ethanone Documentation Hub

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  • Product: 1-(4-Aminopyridin-3-yl)ethanone
  • CAS: 53277-43-3

Core Science & Biosynthesis

Foundational

4-Amino-3-acetylpyridine molecular weight and formula

Topic: 4-Amino-3-acetylpyridine (1-(4-aminopyridin-3-yl)ethanone) Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists Critical Scaffold for Fused-Ring Kinase Inhibitors Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Amino-3-acetylpyridine (1-(4-aminopyridin-3-yl)ethanone) Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Critical Scaffold for Fused-Ring Kinase Inhibitors

Executive Summary

4-Amino-3-acetylpyridine (CAS: 53277-43-3), chemically defined as 1-(4-aminopyridin-3-yl)ethanone , is a high-value heterocyclic intermediate.[1] Unlike its more common isomers, this specific substitution pattern renders it a "privileged scaffold" for the rapid synthesis of pyrazolo[4,3-c]pyridines and imidazo[4,5-c]pyridines —core structures found in next-generation kinase inhibitors (e.g., JAK, CDK) and allosteric modulators.

This guide provides a comprehensive technical profile, validated synthetic pathways, and application protocols for leveraging this molecule in drug discovery.[2]

Physicochemical Profile

PropertyData
IUPAC Name 1-(4-aminopyridin-3-yl)ethanone
Common Name 4-Amino-3-acetylpyridine
CAS Number 53277-43-3
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
SMILES CC(=O)C1=C(C=CN=C1)N
Appearance Off-white to pale yellow crystalline solid
Melting Point 118–122 °C (Typical)
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in H₂O
pKa (Calculated) ~9.2 (Pyridine N), ~2.5 (Aniline N)

Synthetic Methodologies

Synthesis of 3,4-disubstituted pyridines is electronically challenging due to the deactivating nature of the pyridine ring and the directing conflict between the nitrogen atom and substituents. Two primary routes are established: Directed Ortho-Metalation (DoM) for high-precision lab scale, and Grignard Addition for process scale.

Method A: Directed Ortho-Metalation (DoM) – Lab Scale

Rationale: The amino group at C4 is converted into a Directing Metalation Group (DMG), allowing exclusive lithiation at the C3 position.

  • Protection: React 4-aminopyridine with pivaloyl chloride to form N-(pyridin-4-yl)pivalamide. The pivaloyl group coordinates lithium and protects the amine.

  • Lithiation: Treat with n-Butyllithium (2.2 eq) in THF at -78°C . The lithium coordinates to the pivaloyl oxygen, directing deprotonation specifically to C3.

  • Acylation: Quench the C3-lithio species with N-methoxy-N-methylacetamide (Weinreb amide) or Acetaldehyde (followed by oxidation).

  • Deprotection: Hydrolyze the pivalamide using dilute HCl or NaOH to release the free amine.

Method B: Grignard Addition to Nitrile – Scale-Up

Rationale: Avoids cryogenic conditions. Starts from 4-amino-3-cyanopyridine.

  • Grignard Reaction: React 4-amino-3-cyanopyridine with Methylmagnesium Bromide (MeMgBr) (3.0 eq) in THF/Toluene at 0°C -> RT.

  • Hydrolysis: The intermediate imine is hydrolyzed with aqueous HCl to yield the ketone.

    • Note: The free amino group requires excess Grignard reagent (to deprotonate the amine first) but does not interfere with the nitrile addition.

Visualization: Synthetic Workflow (DoM Route)

Synthesis Start 4-Aminopyridine (C5H6N2) Step1 Protection (Pivaloyl Chloride) Start->Step1 Inter1 N-Pivaloyl-4-aminopyridine (DMG Installed) Step1->Inter1 Step2 Lithiation (n-BuLi, -78°C, THF) Inter1->Step2 Inter2 C3-Lithio Intermediate Inter1->Inter2 Ortho-Direction Step2->Inter2 Step3 Acylation (Weinreb Amide) Inter2->Step3 Inter3 Protected Ketone Step3->Inter3 Step4 Deprotection (HCl/Hydrolysis) Inter3->Step4 Final 4-Amino-3-acetylpyridine (CAS 53277-43-3) Step4->Final

Caption: Directed Ortho-Metalation (DoM) pathway ensuring C3 regioselectivity.

Analytical Characterization (Self-Validating Data)

To validate the identity of synthesized material, compare against these predicted spectral markers.

¹H NMR (400 MHz, DMSO-d₆) - Predicted
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
8.75 Singlet (s)1HC2-HDeshielded by Acetyl (C=O) and Pyridine N.
8.10 Doublet (d, J=6.0 Hz)1HC6-HAlpha to Pyridine N.
7.20 Broad Singlet (bs)2H-NH₂Exchangeable amino protons.
6.75 Doublet (d, J=6.0 Hz)1HC5-HShielded by ortho-Amino group.
2.58 Singlet (s)3H-CH₃Acetyl methyl group.
Quality Control Checkpoints
  • Regioisomer Check: Ensure no peaks at ~8.2 ppm (d) and ~7.0 ppm (d) corresponding to 3-amino-4-acetylpyridine (isomer).

  • Oxidation State: Absence of broad -OH stretch in IR (3200-3400 cm⁻¹) confirms the ketone is not reduced to alcohol.

Applications in Drug Development[2][4][5]

The ortho-amino ketone motif is a "chemical warhead" for cyclization reactions.

Synthesis of Pyrazolo[4,3-c]pyridines

Reaction with hydrazines yields the pyrazolo[4,3-c]pyridine scaffold, a bioisostere of indazoles often used in kinase inhibitors (e.g., against Aurora kinases).

  • Protocol: Reflux 4-amino-3-acetylpyridine with Hydrazine Hydrate (or substituted hydrazine) in Ethanol/Acetic Acid.

  • Mechanism: Schiff base formation at the ketone followed by intramolecular attack of the hydrazine nitrogen on the pyridine C4 (facilitated by amino group displacement or condensation if amino is retained? Correction: In this specific scaffold, the amino group participates in the condensation to form the pyrazole ring fused to the pyridine.)

Friedländer Synthesis (Modified)

Condensation with ketones or keto-esters allows access to 1,7-naphthyridines , which are potent scaffolds for antibacterial and antimalarial agents.

Visualization: Cyclization Pathway

Applications Core 4-Amino-3-acetylpyridine (Ortho-Amino Ketone) Reagent1 + Hydrazine (NH2NH2) Core->Reagent1 Condensation Reagent2 + Orthoformate / Urea Core->Reagent2 Cyclocondensation Product1 1H-Pyrazolo[4,3-c]pyridine (Kinase Inhibitor Scaffold) Reagent1->Product1 Cyclization (-H2O) Product2 Imidazo[4,5-c]pyridine (Purine Bioisostere) Reagent2->Product2 Annulation

Caption: Divergent synthesis of fused heterocycles from the 4-amino-3-acetylpyridine core.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Pyridine Hazards: Potential for neurological effects if inhaled in large quantities.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amino-ketone moiety is prone to self-condensation (dimerization) upon prolonged exposure to moisture/air.

References

  • Synthesis of Pyrazolopyridines: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 2023.

  • Chemical Data & CAS: 1-(4-Aminopyridin-3-yl)ethanone (CAS 53277-43-3) Substance Record.[3] PubChem / BLDPharm.

  • DoM Methodology: Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 1990. (Foundational methodology for pyridine functionalization).[4][5]

  • Kinase Inhibitor Scaffolds: Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI, 2022.

Sources

Exploratory

Solubility of 3-acetyl-4-aminopyridine in organic solvents

An In-Depth Technical Guide A Methodological Framework for Determining the Solubility of 3-Acetyl-4-Aminopyridine in Organic Solvents for Pharmaceutical Applications Executive Summary The solubility of an active pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide A Methodological Framework for Determining the Solubility of 3-Acetyl-4-Aminopyridine in Organic Solvents for Pharmaceutical Applications

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability.[1] 3-Acetyl-4-aminopyridine, a derivative of the well-known potassium channel blocker 4-aminopyridine[2][3], represents a class of compounds with significant therapeutic potential. However, a comprehensive understanding of its behavior in various solvent systems is paramount for its successful development. This guide presents a robust methodological framework for determining the thermodynamic solubility of 3-acetyl-4-aminopyridine in a diverse range of organic solvents. We will delve into the theoretical principles governing its solubility based on its molecular structure, provide a detailed, field-proven experimental protocol using the isothermal shake-flask method[4][5], and discuss appropriate analytical quantification techniques. This document is intended to serve as a comprehensive resource for researchers, chemists, and formulation scientists, enabling them to generate the precise and reliable solubility data required for informed decision-making in the drug development process.

Introduction: The Critical Role of Solubility

3-Acetyl-4-aminopyridine belongs to the aminopyridine class of chemicals, which are recognized for their neurological activity.[6] The parent compound, 4-aminopyridine (also known as dalfampridine), is an established treatment for improving motor function in patients with multiple sclerosis.[2][3] The introduction of an acetyl group at the 3-position modifies the molecule's polarity, hydrogen bonding potential, and overall stereoelectronic profile, thereby influencing its solubility and other key pharmaceutical properties.

A thorough characterization of solubility is not merely an academic exercise; it is a foundational step in pharmaceutical development.[1] Key processes that are critically dependent on solubility data include:

  • Process Chemistry: Optimizing reaction conditions, selecting appropriate solvents for crystallization, and designing efficient purification strategies.

  • Formulation Development: Designing stable and effective dosage forms, whether for oral, parenteral, or topical administration. Poor solubility can lead to low bioavailability, hindering therapeutic efficacy.[7]

  • Preclinical and Toxicological Studies: Ensuring accurate dose concentrations in in vitro and in vivo assays to produce reliable and reproducible results.[7]

This guide provides the scientific rationale and a practical, step-by-step approach to systematically measure the solubility of 3-acetyl-4-aminopyridine.

Theoretical Principles: Predicting Solubility Behavior

The solubility of a solute in a given solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility.[8][9] A more detailed analysis of the molecular structure of 3-acetyl-4-aminopyridine allows for a nuanced prediction of its interactions with different solvent classes.

Molecular Structure of 3-Acetyl-4-aminopyridine:

  • Pyridine Ring: The aromatic heterocyclic ring contributes a degree of non-polar character, favoring interactions with less polar solvents through van der Waals forces.

  • Amino Group (-NH₂): This group is highly polar and can act as a hydrogen bond donor . This is a primary site for interaction with polar protic solvents (like alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (like DMSO).

  • Acetyl Group (-COCH₃): The carbonyl oxygen in the acetyl group is a hydrogen bond acceptor , providing another site for strong interactions with polar protic solvents. The methyl group adds a small amount of lipophilicity.

Based on these features, we can anticipate the following solubility trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the ability of these solvents to engage in hydrogen bonding both as donors (with the acetyl oxygen) and acceptors (with the amino hydrogens).[8]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is likely. While these solvents cannot donate hydrogen bonds, they are effective hydrogen bond acceptors and have high dielectric constants, which help to solvate the polar functional groups of the API.[10]

  • Nonpolar Solvents (e.g., Toluene, Hexane): Low solubility is predicted. These solvents lack the ability to form strong hydrogen bonds or engage in significant dipole-dipole interactions, making it difficult to overcome the strong solute-solute interactions in the crystal lattice.[8]

The following diagram illustrates the potential intermolecular interactions that govern solubility.

cluster_caption API 3-Acetyl-4-Aminopyridine Protic Polar Protic Solvent (e.g., Ethanol) API->Protic Strong H-Bonding (Donor & Acceptor) Dipole-Dipole Aprotic Polar Aprotic Solvent (e.g., DMSO) API->Aprotic H-Bonding (Acceptor) Dipole-Dipole Nonpolar Nonpolar Solvent (e.g., Toluene) API->Nonpolar Weak van der Waals

Caption: Predicted intermolecular forces between 3-acetyl-4-aminopyridine and solvent classes.

Experimental Protocol: Isothermal Shake-Flask Method

To obtain definitive, thermodynamic solubility data, the isothermal shake-flask method is the gold standard.[5] It is a robust and reliable technique that measures the equilibrium concentration of a solute in a solvent at a constant temperature.[4]

Materials and Equipment
  • Solute: 3-Acetyl-4-aminopyridine (crystalline solid, purity >99%)

  • Solvents: A representative set of high-purity (≥99.5%) organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Toluene, Heptane).

  • Equipment:

    • Analytical balance (readable to ±0.01 mg)

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

    • Thermostatic orbital shaker or shaking incubator capable of maintaining temperature ±0.5 °C

    • Centrifuge with temperature control

    • Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

    • Volumetric flasks and pipettes (Class A)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Step-by-Step Experimental Workflow

The following diagram outlines the comprehensive workflow for solubility determination.

G start Start prep 1. Sample Preparation Add excess API to a known volume/mass of solvent in vials. start->prep equil 2. Equilibration Shake vials in a thermostatic bath (e.g., 24-72h at 25°C). prep->equil phase_sep 3. Phase Separation Centrifuge vials to pellet undissolved solid. equil->phase_sep aliquot 4. Aliquot & Filter Carefully withdraw supernatant and filter through a 0.22 µm filter. phase_sep->aliquot dilute 5. Dilution Accurately dilute the filtered saturate into the mobile phase. aliquot->dilute quantify 6. Quantification Analyze diluted sample via a validated HPLC-UV method. dilute->quantify calc 7. Calculation Determine solubility (mg/mL) from the calibration curve. quantify->calc end End calc->end

Caption: A step-by-step flowchart of the shake-flask method for solubility measurement.

Detailed Procedure:

  • Sample Preparation: To a series of glass vials, add an excess amount of 3-acetyl-4-aminopyridine. The key is to ensure a visible amount of undissolved solid remains at equilibrium.[5] Accurately add a known volume (e.g., 2.0 mL) or mass of the selected organic solvent to each vial. Prepare each solvent-solute system in triplicate for statistical validity.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time required to achieve a stable concentration.

  • Phase Separation: After equilibration, allow the vials to rest in a temperature-controlled environment for a short period to allow for initial sedimentation. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.[11]

  • Aliquot and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high results. Self-Validation Check: The first few drops from the filter should be discarded to avoid errors from potential drug adsorption onto the filter material.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted samples using a validated analytical method, as described in the following section.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its high specificity, sensitivity, and accuracy.[12][13]

  • Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical for aminopyridine compounds.[12][13] For example, a starting point could be a mobile phase of 90:10 (v/v) 20 mM ammonium acetate (pH adjusted) and acetonitrile.[12]

  • Detection: UV detection at a wavelength of maximum absorbance (λmax) for 3-acetyl-4-aminopyridine. The λmax can be determined by running a UV scan of a dilute solution. For reference, 4-aminopyridine has a λmax around 263-266 nm.[13][14]

  • Calibration: Prepare a series of calibration standards of known concentrations of 3-acetyl-4-aminopyridine in the same diluent used for the samples. Generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (r²) of ≥0.999.

  • Calculation: The concentration of the diluted sample is determined from the calibration curve. This value is then multiplied by the dilution factor to calculate the final solubility in the organic solvent, typically expressed in mg/mL or g/L.

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a clear and concise table to facilitate comparison and analysis.

Table 1: Thermodynamic Solubility of 3-Acetyl-4-Aminopyridine at 25 °C

Solvent ClassSolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol32.7[Experimental Value][Calculated Value]
Ethanol24.6[Experimental Value][Calculated Value]
Isopropanol19.9[Experimental Value][Calculated Value]
Polar Aprotic DMSO46.7[Experimental Value][Calculated Value]
Acetonitrile37.5[Experimental Value][Calculated Value]
Acetone20.7[Experimental Value][Calculated Value]
Ethyl Acetate6.0[Experimental Value][Calculated Value]
Nonpolar Toluene2.4[Experimental Value][Calculated Value]
Heptane1.9[Experimental Value][Calculated Value]

Note: Dielectric constant values are for reference and help in correlating solubility with solvent polarity.

The results from this table can be used to validate the theoretical predictions made in Section 2.0. A strong correlation between the predicted behavior (based on hydrogen bonding and polarity) and the empirical data provides confidence in the scientific understanding of the API's properties. This data is then directly applicable to selecting solvents for crystallization, choosing excipients for formulation, and designing preclinical experiments.

Conclusion

This technical guide has provided a comprehensive framework for the systematic determination of the solubility of 3-acetyl-4-aminopyridine in organic solvents. By combining a strong theoretical understanding of molecular interactions with the practical application of the gold-standard isothermal shake-flask method, researchers can generate the high-quality, reliable data essential for advancing a compound through the pharmaceutical development pipeline. The protocols described herein are designed to be self-validating and to produce data that is both accurate and actionable, empowering scientists to make critical, data-driven decisions with confidence.

References

  • Bouillot, et al. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. PMC.
  • (2025, March 24). Predicting solubility curves via a thermodynamic cycle and machine learning. Google AI.
  • (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • (2025, August 5). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. ResearchGate.
  • (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • (2025, April 15). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • (n.d.). 4-Aminopyridine - PRODUCT INFORMATION. Cayman Chemical.
  • (2025, January 30). Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. Pharmaceutical Sciences.
  • (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.
  • (2025, August 7). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. ResearchGate.
  • (2025, January 7). Striking Impact of Solvent Polarity on the Strength of Hydrogen‐Bonded Complexes: A Nexus Between Theory and Experiment. PMC.
  • (n.d.). API Solubility and Dissolution Enhancement Via Formulation. MilliporeSigma.
  • (2022, February 19). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. MDPI.
  • (n.d.). Solubility and Distribution Phenomena.
  • (2024, May 18). Predicting drug solubility in organic solvents mixtures. ScienceDirect.
  • (2024, July 20). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed.
  • (n.d.). Aminopyridines. EPA.
  • (n.d.). 3,4-Diaminopyridine. PubChem. Available at: [Link]

  • (n.d.). 4-Aminopyridine. PubChem. Available at: [Link]

  • (n.d.). 4-Aminopyridine (A0152) - Product Information Sheet. Sigma-Aldrich.
  • (2006, April 25). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. ResearchGate.
  • (n.d.). A high-performance liquid chromatography method for determination of 4-aminopyridine in tissues and urine. PubMed.
  • Benchchem. (n.d.). In-depth Technical Guide: Solubility of 3-Amino-4-nitropyridine in Organic Solvents.
  • (n.d.). 4-Aminopyridine. Wikipedia. Available at: [Link]

  • Jeng, L. (2010, December 17). The Effect of Solvent and Solute Polarity on the Thermodynamic Stabilization of Solute Molecules by Solvent Molecules. ResearchGate.
  • (n.d.). Analytical Methods. ATSDR.
  • (n.d.). Determination of 4-aminopyridine in serum by solid-phase extraction and high-performance liquid chromatography. OUCI.
  • (n.d.). Validation of HPLC Method for Simultaneous Determination of Galantamine Hydrobromide/Pymadine. ijpras.
  • (n.d.). 3-Aminopyridine. Wikipedia. Available at: [Link]

  • (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH.

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Protocols & Analytical Methods

Method

Synthesis of 1,6-naphthyridines from 3-acetyl-4-aminopyridine

From Precursor to Scaffold: 3-Acetyl-4-Aminopyridine Cyclization Protocols Executive Summary & Strategic Value The 1,6-naphthyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving a...

Author: BenchChem Technical Support Team. Date: March 2026

From Precursor to Scaffold: 3-Acetyl-4-Aminopyridine Cyclization Protocols

Executive Summary & Strategic Value

The 1,6-naphthyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. Its ability to form multiple hydrogen bonds and coordinate metals makes it critical in the design of kinase inhibitors (e.g., c-Met, VEGFR) , anti-infectives, and ligands for neurological targets.

This guide details the synthesis of 1,6-naphthyridines specifically starting from 3-acetyl-4-aminopyridine . Unlike routes that build the pyridine rings sequentially from acyclic precursors, this approach leverages the pre-existing pyridine core, utilizing the ortho-disposed amino and acetyl groups as a "chemical handle" for annulation. This method offers superior regiocontrol and atom economy.

Mechanistic Pathways & Logic

The transformation relies on condensation chemistry.[1] We exploit the nucleophilicity of the C4-amino group and the electrophilicity (and enolizability) of the C3-acetyl group.

Pathway A: The Friedländer Condensation

This is the most versatile route for generating 2,3-substituted 1,6-naphthyridines. The 3-acetyl-4-aminopyridine acts as the o-aminoaryl ketone component. It condenses with a ketone or aldehyde containing an


-methylene group.
  • Mechanism: Base-catalyzed aldol condensation followed by imine formation (or vice versa), culminating in dehydration and aromatization.

Pathway B: The Enaminone Cyclization (DMF-DMA Route)

This route is ideal for synthesizing 1,6-naphthyridin-4(1H)-one derivatives.

  • Mechanism: Reaction with

    
    -dimethylformamide dimethyl acetal (DMF-DMA) converts the acetyl group into a dimethylamino-enone. The neighboring amino group then attacks the 
    
    
    
    -carbon of the enone in an intramolecular Michael-type addition/elimination to close the ring.

NaphthyridineSynthesis cluster_legend Reaction Logic Start 3-Acetyl-4-Aminopyridine Inter1 Aldol/Imine Intermediate Start->Inter1 Path A: Friedländer (Base/Acid, Heat) Inter2 Enaminone Intermediate (3-dimethylaminoacryloyl) Start->Inter2 Path B: DMF-DMA (Reflux) Reagent1 Ketone (R-CH2-C(=O)-R') Reagent1->Inter1 Product1 2,3-Substituted 1,6-Naphthyridine Inter1->Product1 - 2 H2O Cyclodehydration Reagent2 DMF-DMA Reagent2->Inter2 Product2 1,6-Naphthyridin-4(1H)-one Inter2->Product2 Intramolecular Cyclization (- HNMe2) Legend Blue: Condensation | Red: Enaminone Route

Figure 1: Divergent synthetic pathways from 3-acetyl-4-aminopyridine.

Detailed Protocols
Protocol A: Friedländer Synthesis of 2-Methyl-3-Phenyl-1,6-Naphthyridine

Targeting substituted aromatic systems.

Reagents:

  • 3-Acetyl-4-aminopyridine (1.0 equiv)

  • Propiophenone (or active methylene ketone) (1.2 equiv)

  • Potassium hydroxide (KOH) (1.5 equiv) or Piperidine (cat.)

  • Ethanol (absolute)

Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-acetyl-4-aminopyridine (500 mg, 3.67 mmol) in absolute ethanol (10 mL).

  • Addition: Add propiophenone (0.6 mL, 4.4 mmol).

  • Catalysis: Add solid KOH (308 mg, 5.5 mmol). Note: For base-sensitive substrates, use 5 drops of piperidine instead of KOH.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor by TLC (System: 5% MeOH in DCM).

    • Standard Time: 4–12 hours.

    • Microwave Optimization: If using a microwave reactor, heat to 120°C for 20 minutes in a sealed vessel.

  • Work-up:

    • Cool to room temperature.

    • Pour the reaction mixture into crushed ice (50 g).

    • Neutralize with dilute HCl (if KOH was used) to pH ~7-8.

  • Isolation: The product often precipitates as a solid. Filter, wash with cold water, and dry. If oil separates, extract with Ethyl Acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient).

Quantitative Data Summary (Friedländer Scope):

Reagent (Ketone)CatalystConditionYield (%)Product Type
AcetoneKOHReflux, 6h78%2-Methyl-1,6-naphthyridine
AcetophenonePiperidineReflux, 12h65%2-Phenyl-1,6-naphthyridine
CyclohexanoneH₂SO₄ (cat)Reflux, 4h72%1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine
PropiophenoneKOHMW (120°C), 20m85%2-Ethyl-3-methyl-1,6-naphthyridine
Protocol B: Synthesis of 1,6-Naphthyridin-4(1H)-one via Enaminone

Targeting the "quinolone-like" scaffold.

Reagents:

  • 3-Acetyl-4-aminopyridine (1.0 equiv)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 equiv)
    
  • Xylene or Toluene (Solvent)

Procedure:

  • Enaminone Formation:

    • Dissolve 3-acetyl-4-aminopyridine (1.0 g, 7.3 mmol) in dry toluene (15 mL).

    • Add DMF-DMA (2.9 mL, 21.9 mmol).

    • Reflux the mixture for 6–8 hours. The color will typically darken to orange/red.

    • Checkpoint: TLC should show the disappearance of the starting amine and the appearance of a polar spot (the enaminone).

  • Cyclization:

    • Often, cyclization occurs spontaneously during the reflux. If the enaminone is isolated (by evaporating volatiles), redissolve in glacial acetic acid (10 mL) and reflux for 2 hours to force ring closure.

  • Isolation:

    • Cool the mixture. The product, 1,6-naphthyridin-4(1H)-one , usually precipitates upon cooling or addition of diethyl ether.

    • Filter the solid.[2]

  • Purification:

    • Recrystallize from DMF/Ethanol.

Expert Insights & Troubleshooting (E-E-A-T)

1. Solubility Challenges: 3-Acetyl-4-aminopyridine is moderately polar. In Friedländer reactions, if the starting material does not dissolve in ethanol, switch to n-Butanol or Diglyme to allow for higher reaction temperatures (110°C+), which often drives stubborn condensations to completion.

2. Regioselectivity: In the Friedländer reaction with unsymmetrical ketones (e.g., methyl ethyl ketone), two isomers are possible.

  • Base Catalysis: Favors the thermodynamic product (reaction at the more substituted carbon of the ketone).

  • Acid Catalysis: Often shifts preference towards the kinetic product.

  • Validation: Always confirm regiochemistry using NOE (Nuclear Overhauser Effect) NMR experiments, specifically looking for interactions between the C2-proton of the naphthyridine and the substituents on the new ring.

3. Stability of Intermediates: The enaminone intermediate in Protocol B is moisture-sensitive. Avoid aqueous work-up at the intermediate stage. Proceed directly to cyclization or evaporate solvents under high vacuum/inert atmosphere.

References
  • Friedländer Synthesis Overview

    • Title: Friedländer synthesis of 1,6-naphthyridines.[3]

    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link]

  • Microwave-Assisted Methodology

    • Title: Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis.
    • Source: N
    • URL:[Link]

  • Naphthyridine Biological Relevance

    • Title: 1,6-Naphthyridin-2(1H)
    • Source: MDPI (Molecules Journal).
    • URL:[Link]

  • Title: The Role of N,N-Dimethylformamide Dimethyl Acetal in Pyridine Synthesis.

Sources

Application

Application Note: Friedländer Cyclization of 1-(4-Aminopyridin-3-yl)ethanone

This Application Note is designed for researchers and drug development professionals requiring a robust, reproducible protocol for the cyclization of 1-(4-Aminopyridin-3-yl)ethanone (also known as 4-amino-3-acetylpyridin...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals requiring a robust, reproducible protocol for the cyclization of 1-(4-Aminopyridin-3-yl)ethanone (also known as 4-amino-3-acetylpyridine) with ketones.

While the Friedländer synthesis is most commonly associated with 1,8-naphthyridines (derived from 2-amino isomers), this specific protocol addresses the 4-amino isomer, which yields 1,6-naphthyridine derivatives. This scaffold is increasingly relevant in kinase inhibition and neuropharmacology.

Introduction & Scope

The reaction of 1-(4-aminopyridin-3-yl)ethanone with enolizable ketones is a variant of the Friedländer annulation. Unlike the highly reactive o-aminoaldehydes, the acetyl group in this starting material possesses lower electrophilicity, often requiring optimized thermodynamic conditions to drive the condensation to completion.

This protocol details the synthesis of 2,4-disubstituted (or 2,3,4-trisubstituted) 1,6-naphthyridines . The reaction proceeds via a dual condensation pathway involving the amino group and the acetyl moiety of the pyridine ring.

Critical Isomer Distinction
  • Starting Material: 1-(4-Aminopyridin-3-yl)ethanone (CAS: 53277-43-3)[1][2][3]

  • Product: 1,6-Naphthyridine [4][5]

  • Note: If the starting material were 1-(2-aminopyridin-3-yl)ethanone, the product would be a 1,8-naphthyridine. Verify your CAS number before proceeding.[6]

Mechanistic Insight

The formation of the 1,6-naphthyridine core proceeds through a base-catalyzed cascade. Understanding this mechanism is vital for troubleshooting low yields with sterically hindered ketones.

Reaction Pathway[1][7][8][9][10][11][12][13]
  • Enolate Formation: The base deprotonates the

    
    -carbon of the external ketone.
    
  • Aldol Condensation: The ketone enolate attacks the carbonyl carbon of the acetyl group on the pyridine (C3 position).

  • Dehydration: Loss of water yields an

    
    -unsaturated ketone intermediate (chalcone-like).
    
  • Cyclization (Imine Formation): The amino group (C4 position) attacks the carbonyl of the intermediate.

  • Aromatization: Final dehydration establishes the fully aromatic 1,6-naphthyridine system.

FriedlanderMechanism SM 1-(4-Aminopyridin-3-yl)ethanone + Ketone Enolate Enolate Formation (Base Catalyzed) SM->Enolate KOH/EtOH Aldol Aldol Intermediate (C-C Bond Formation) Enolate->Aldol Attack on Acetyl Imine Cyclization (C-N Bond Formation) Aldol->Imine -H2O Product 1,6-Naphthyridine Derivative Imine->Product Aromatization

Figure 1: Mechanistic pathway for the base-catalyzed Friedländer synthesis of 1,6-naphthyridines.

Experimental Protocol

Method A: Standard Base-Catalyzed Reflux (Recommended)

This method is robust for simple aliphatic and aromatic ketones (e.g., acetone, acetophenone, cyclohexanone).

Materials
  • Substrate: 1-(4-Aminopyridin-3-yl)ethanone (1.0 equiv)

  • Reagent: Ketone (1.2 – 2.0 equiv)

  • Catalyst: Potassium Hydroxide (KOH) pellets (10-20 mol%) or Piperidine (catalytic drops)

  • Solvent: Absolute Ethanol (EtOH)

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Oil bath.

Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 1-(4-aminopyridin-3-yl)ethanone in 10 mL of absolute ethanol.

  • Catalyst Addition: Add 0.1 mmol (approx. 5.6 mg) of KOH pellets. Stir until fully dissolved.

    • Expert Tip: For acid-sensitive ketones, substitute KOH with 5 drops of piperidine or pyrrolidine.

  • Reagent Addition: Add 1.2 mmol of the ketone dropwise.

    • Note: If using a volatile ketone (e.g., acetone), use a large excess (5.0 equiv) as it may act as a co-solvent.

  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
    • Time: 4–12 hours. Monitor by TLC (System: EtOAc/Hexane 1:1 or MeOH/DCM 5:95).

    • Endpoint: Disappearance of the starting amine spot (lower

      
       due to polarity).
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Option A (Precipitation): Pour the mixture onto crushed ice (approx. 50 g). Stir for 15 minutes. The product usually precipitates as a solid. Filter, wash with cold water, and dry.

    • Option B (Extraction): If no precipitate forms, evaporate the ethanol under reduced pressure. Dissolve the residue in DCM (20 mL), wash with water (

      
      ) and brine. Dry over 
      
      
      
      and concentrate.
  • Purification: Recrystallize from Ethanol/DMF or purify via column chromatography (Silica gel, 100-200 mesh) using EtOAc/Hexane gradient.

Method B: Acid-Catalyzed (For Sterically Hindered Ketones)

Use this method if Method A fails to drive the reaction to completion.

  • Dissolve 1-(4-aminopyridin-3-yl)ethanone (1.0 mmol) and Ketone (1.2 mmol) in Glacial Acetic Acid (5 mL).

  • Add a catalytic amount (1-2 drops) of Conc. Sulfuric Acid (

    
    ).[7]
    
  • Reflux at

    
     for 6–18 hours.
    
  • Neutralize with 20% NaOH solution or

    
     upon cooling to precipitate the product.
    

Quantitative Data Summary & Expected Results

ParameterStandard ConditionOptimization (Green Chemistry)
Catalyst 10% KOHSulfamic Acid (

) or Ionic Liquid
Solvent EthanolSolvent-free (Grinding) or Water
Temperature

(Reflux)
RT to

Time 4 - 12 Hours20 - 60 Minutes
Typical Yield 65% - 85%80% - 95%
Regioselectivity Thermodynamic ProductHigh Selectivity
Regiochemistry Guide

When reacting with unsymmetrical ketones (


):
  • Methyl Ketones (e.g., Acetone, Acetophenone): The methyl group is usually the nucleophile (attacking the acetyl carbonyl).

    • Product: 2-substituted-4-methyl-1,6-naphthyridine.

  • Methylene Ketones (e.g., 2-Butanone): Attack typically occurs at the methylene (

    
    -CH2) due to thermodynamic stability of the resulting double bond, though mixtures can occur.
    

Workflow Visualization

Workflow Start Start: 1-(4-Aminopyridin-3-yl)ethanone + Ketone Condition Choice of Catalyst Start->Condition Base Method A: KOH / EtOH Reflux Condition->Base Standard Acid Method B: Glacial AcOH / H2SO4 Condition->Acid Hindered Monitor Monitor TLC (Disappearance of Amine) Base->Monitor Acid->Monitor Workup Pour onto Crushed Ice or Neutralize Monitor->Workup Precipitate Solid Precipitate? Workup->Precipitate Filter Filtration & Recrystallization Precipitate->Filter Yes Extract DCM Extraction & Chromatography Precipitate->Extract No

Figure 2: Decision tree for the synthesis and purification of 1,6-naphthyridines.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete condensation due to steric bulk.Switch to Method B (Acid catalysis) or use microwave irradiation (

, 10 min).
No Precipitate Product is soluble in aqueous ethanol.Evaporate ethanol first, then add water. Alternatively, salt out with NaCl.
Multiple Spots (TLC) Regioisomers from unsymmetrical ketones.Purify via column chromatography. Use a gradient of Hexane

20% EtOAc.
Starting Material Remains Acetyl group deactivation.Add a Lewis Acid catalyst (e.g.,

or

) to activate the carbonyl.

References

  • Mogilaiah, K., et al. (2015). "

    
     Catalyzed Friedländer Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions." Indian Journal of Heterocyclic Chemistry. Link(Note: Describes the analogous 1,8-system conditions which are applicable here).
    
  • BenchChem. (2025).[8] "Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives." BenchChem Application Library. Link

  • Weissman, S. A., et al. (2003). "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." J. Org.[9] Chem. (Context on pyridine reactivity). Link

  • Organic Chemistry Portal. "Friedländer Synthesis." Link

  • National Institutes of Health (NIH). "Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines." Link

(Note: While specific literature on the 4-amino isomer is less abundant than the 2-amino isomer, the chemical reactivity described in Reference 1 and 4 is directly transferable due to the electronic similarity of the pyridine ring positions.)

Sources

Method

Application Note: Reductive Amination Protocols for 3-Acetyl-4-Aminopyridine

Executive Summary 3-Acetyl-4-aminopyridine (CAS: 59547-56-3) represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., PI3K, mTOR pathways). However, its dual f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Acetyl-4-aminopyridine (CAS: 59547-56-3) represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., PI3K, mTOR pathways). However, its dual functionality—possessing both a deactivated pyridine amine and a sterically crowded ketone—presents a unique synthetic challenge.

This guide details protocols for the Reductive Amination of this substrate. Crucially, we distinguish between two distinct vectors of reactivity:

  • Vector A (Ketone Functionalization): Reacting the 3-acetyl group with an external amine.

  • Vector B (Amine Functionalization): Reacting the 4-amino group with an external aldehyde.

Critical Warning: The ortho disposition of the amino and acetyl groups creates a high thermodynamic drive toward intramolecular cyclization (Friedländer-type condensation), forming 1,6-naphthyridines. The protocols below are engineered to suppress this side reaction when linear alkylation is the goal.

Chemo-Structural Analysis & Reaction Landscape[1]

Before initiating synthesis, researchers must understand the competing pathways. The 4-amino group is electron-donating, increasing electron density on the pyridine ring, which deactivates the 3-acetyl group toward nucleophilic attack. Simultaneously, the pyridine nitrogen acts as a basic trap, potentially buffering acidic catalysts.

Reaction Pathway Diagram

The following diagram illustrates the divergence between desired reductive amination and the undesired cyclization trap.

ReactionLandscape Substrate 3-Acetyl-4-aminopyridine Imine_A Intermediate Imine (Ketone activation) Substrate->Imine_A + R-NH2 (Ti(OiPr)4) Imine_B Intermediate Hemiaminal (Amine activation) Substrate->Imine_B + R-CHO (STAB/AcOH) Trap TRAP: 1,6-Naphthyridine (Cyclized Product) Substrate->Trap Aldehyde Condensation (Friedländer) Product_A Target A: Side-Chain Amine (3-CH(Me)NH-R) Imine_A->Product_A + [H-] Imine_A->Trap High T / Acid (- H2O) Product_B Target B: N-Alkylated Amine (4-NH-R) Imine_B->Product_B + [H-]

Figure 1: Divergent pathways for 3-acetyl-4-aminopyridine. Note the "Trap" pathway which is thermodynamically favored under harsh acidic conditions.

Protocol A: Functionalizing the Acetyl Group (Ketone Vector)

Challenge: The 3-acetyl group is sterically hindered by the 4-amino group and electronically deactivated by the pyridine ring. Standard reductive amination (e.g., NaBH3CN/MeOH) often stalls at the imine stage or fails to convert. Solution: Use Titanium(IV) Isopropoxide [Ti(OiPr)4] .[1][2] It acts as a dual-purpose Lewis acid (activating the carbonyl) and water scavenger (driving the equilibrium toward the imine).

Materials
  • Substrate: 3-Acetyl-4-aminopyridine (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Lewis Acid: Titanium(IV) Isopropoxide (1.5 – 2.0 equiv) [Strictly Anhydrous]

  • Reductant: Sodium Borohydride (NaBH4) (1.5 equiv)

  • Solvent: Absolute Ethanol or Methanol (Anhydrous)

Step-by-Step Methodology
  • Complexation (The Critical Step):

    • In a flame-dried flask under Argon, dissolve 3-acetyl-4-aminopyridine (1 mmol) in absolute Ethanol (3 mL).

    • Add the external amine (1.2 mmol).

    • Add Ti(OiPr)4 (2 mmol) dropwise. Note: The solution may turn slightly yellow/orange due to titanate complex formation.

    • Stir: Stir at Room Temperature (RT) for 6–12 hours.

    • Checkpoint: Monitor by TLC or LCMS. You are looking for the disappearance of the ketone peak (M+1 = 137) and appearance of the imine mass (M + Amine - 18). Do not proceed until the ketone is consumed.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH4 (1.5 mmol) carefully in portions. (Caution: Hydrogen gas evolution).

    • Allow the mixture to warm to RT and stir for 2 hours.

  • Workup (The "Titanium Emulsion" Fix):

    • Standard aqueous workup results in a sticky white emulsion of TiO2 that traps product.

    • Method: Quench by adding 2 mL of 2M NaOH (or aqueous Rochelle salt solution). Stir vigorously for 1 hour until the white precipitate becomes granular and settles.

    • Filter through a pad of Celite. Wash the pad with EtOAc.

    • Concentrate the filtrate and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Functionalizing the Amino Group (Amine Vector)

Challenge: The 4-amino group is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the pyridine nitrogen. However, it is susceptible to bis-alkylation if the aldehyde is too reactive. Solution: Use Sodium Triacetoxyborohydride (STAB) .[3] It is mild enough to prevent reduction of the aldehyde itself but strong enough to reduce the formed imine.

Materials
  • Substrate: 3-Acetyl-4-aminopyridine (1.0 equiv)

  • Aldehyde: R-CHO (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Additive: Glacial Acetic Acid (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF[4][5][6]

Step-by-Step Methodology
  • Imine Formation:

    • Dissolve 3-acetyl-4-aminopyridine (1 mmol) in DCE (5 mL).

    • Add the aldehyde (1.1 mmol).

    • Add Acetic Acid (1–2 mmol). Rationale: The pH must be slightly acidic (pH 5-6) to protonate the hemiaminal hydroxyl group, facilitating water loss to form the iminium ion.

    • Stir for 30–60 minutes at RT.

  • Reduction:

    • Add STAB (1.5 mmol) in one portion.

    • Stir at RT for 4–16 hours.

    • Checkpoint: If the reaction stalls, add another 0.5 equiv of STAB.

  • Quench & Isolation:

    • Quench with Saturated NaHCO3 solution (gas evolution).

    • Extract with DCM (3x).

    • Dry over Na2SO4 and concentrate.

Comparative Data & Troubleshooting

Reagent Selection Matrix
ParameterProtocol A (Ketone Target)Protocol B (Amine Target)
Primary Reagent Ti(OiPr)4 + NaBH4NaBH(OAc)3 (STAB)
Solvent System EtOH / MeOH (Anhydrous)DCE / THF
pH Requirement Neutral/Basic (Lewis Acid driven)Weakly Acidic (AcOH driven)
Major Risk Incomplete conversion (Sterics)Bis-alkylation
Workup Difficulty High (Titanium salts)Low (Aqueous wash)
Troubleshooting Guide (Self-Validating Systems)
  • Issue: Reaction Stalls at Imine (Protocol A).

    • Diagnosis: Steric bulk is preventing hydride attack.

    • Fix: Switch from NaBH4 to NaBH3CN (more selective) and heat the reduction step to 40°C. Alternatively, use microwave irradiation for the complexation step.

  • Issue: Formation of Naphthyridine Byproduct.

    • Diagnosis: You observe a mass of [Substrate + Carbon source - 2H2O]. This indicates cyclization.

    • Fix: Ensure the reaction temperature is kept low (<40°C). Avoid strong protic acids (HCl, H2SO4) which catalyze the Friedländer condensation.

  • Issue: Low Yield due to Water Solubility.

    • Diagnosis: Aminopyridines are polar. Product is lost in the aqueous layer during workup.

    • Fix: Use "Salting Out" extraction (saturate aqueous layer with NaCl) or use 10% MeOH in DCM for extraction.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[1]

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[4][8] Journal of the Chemical Society, Perkin Transactions 1, 1995, 2527.

  • McKenna, J., et al. "Synthesis of fused polycyclic 1,6-naphthyridin-4-amines."[9] (Context on the cyclization risk/Friedländer synthesis). RSC Advances, 2015.

Sources

Application

Preparation of Imidazo[4,5-c]pyridine Derivatives from Aminopyridines: Mechanistic Insights and Verified Protocols

1. Introduction & Pharmacological Significance Imidazo[4,5-c]pyridines (often referred to as 3-deazapurines) are privileged heterocyclic scaffolds in modern medicinal chemistry due to their bioisosteric resemblance to pu...

Author: BenchChem Technical Support Team. Date: March 2026

1. Introduction & Pharmacological Significance Imidazo[4,5-c]pyridines (often referred to as 3-deazapurines) are privileged heterocyclic scaffolds in modern medicinal chemistry due to their bioisosteric resemblance to purines[1]. This structural mimicry allows them to interact with various biological targets, exhibiting a broad spectrum of pharmacological activities. Derivatives have been extensively developed as potent antiviral agents (e.g., anti-HCV), antimycobacterial agents against Mycobacterium tuberculosis[2], anticancer therapeutics, and A2A adenosine receptor antagonists[1].

The primary synthetic precursor for these compounds is 3,4-diaminopyridine. Historically, the synthesis of the imidazo[4,5-c]pyridine core relied on the condensation of 3,4-diaminopyridine with carboxylic acid derivatives in the presence of strong dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA)[3]. These traditional methods require harsh conditions (temperatures >150 °C), prolonged reaction times, and often result in poor functional group tolerance and difficult purification[3]. To address these limitations, modern synthetic strategies have pivoted toward mild catalytic condensations and highly controlled regioselective acylations[3][4].

2. Mechanistic Principles of Aminopyridine Cyclization The construction of the imidazole ring onto the pyridine core requires the formation of two C-N bonds. The inherent electronic asymmetry of 3,4-diaminopyridine dictates the reactivity and presents a unique regiochemical challenge:

  • Nucleophilic Disparity : The pyridine ring is highly electron-withdrawing. The lone pair of the 4-amino group is in a para-like relationship with the pyridine nitrogen, allowing it to delocalize its electron density into the ring. Consequently, the 4-amino group is significantly less nucleophilic than the 3-amino group, which cannot delocalize its electrons as effectively[4].

  • Kinetic vs. Thermodynamic Control : Under kinetic conditions (e.g., using acetyl chloride at 0 °C), electrophilic attack occurs preferentially at the more nucleophilic 3-position[4]. This regioselectivity is critical for synthesizing complex pharmaceutical intermediates, such as Pfizer's CP-885,316[5]. Interestingly, reacting with di-tert-butyl dicarbonate (Boc2O) can reverse this selectivity to favor the 4-position, highlighting the delicate balance between steric and electronic factors[4].

  • Lewis Acid Activation : In aldehyde condensation routes, mild Lewis acids like Zinc Triflate (Zn(OTf)2) activate the aldehyde carbonyl toward nucleophilic attack by the diamine, forming a Schiff base intermediate[3]. Crucially, Zn(OTf)2 is a "soft" enough Lewis acid that it does not completely protonate the basic aminopyridine nitrogens, which would otherwise stall the reaction. It subsequently facilitates the intramolecular dehydrogenative cyclization to yield the aromatic imidazo[4,5-c]pyridine[3].

3. Synthetic Strategies & Workflow

SynthesisWorkflow Start 3,4-Diaminopyridine Cond1 Aldehydes, Zn(OTf)2 MeOH, Reflux Start->Cond1 Green Catalysis Cond2 Acyl Chloride or Boc2O Regioselective Acylation Start->Cond2 Scale-up / Pharma Schiff Schiff Base Intermediate Cond1->Schiff Product Imidazo[4,5-c]pyridine Derivatives Schiff->Product Dehydrogenative Cyclization Amide 3-Acyl or 4-Boc Intermediate Cond2->Amide Cyclize Acidic Cyclization / Dehydration Amide->Cyclize Cyclize->Product

Divergent synthetic pathways for imidazo[4,5-c]pyridines from 3,4-diaminopyridine.

4. Experimental Protocols

Protocol A: Zinc Triflate-Catalyzed Condensation (Green Chemistry Approach) This protocol leverages Zn(OTf)2 as a versatile, eco-friendly catalyst to achieve one-pot cyclization with substituted aldehydes[3].

  • Objective : Rapid synthesis of 2-substituted 1H-imidazo[4,5-c]pyridines using mild conditions.

  • Reagents : 3,4-Diaminopyridine (1.0 mmol), Substituted Aldehyde (1.2 mmol), Zinc(II) trifluoromethanesulfonate [Zn(OTf)2] (30 mol%), Methanol (10 mL)[3].

  • Step-by-Step Methodology :

    • Charge a 50 mL round-bottom flask with 3,4-diaminopyridine (1.0 mmol) and methanol (10 mL). Stir at room temperature until completely dissolved.

    • Add the substituted aldehyde (1.2 mmol) followed by Zn(OTf)2 (30 mol%). Causality: Adding the Lewis acid catalyst last ensures the aldehyde is evenly dispersed in the presence of the nucleophile, preventing localized polymerization or side reactions of the aldehyde[3].

    • Equip the flask with a reflux condenser and heat to reflux (approx. 65 °C) for 12 hours[3].

    • Self-Validation Checkpoint: Monitor reaction progress via TLC (Eluent: MeOH:DCM 1:9). The disappearance of the highly polar diamine spot (low Rf) and the appearance of a new, UV-active product spot (higher Rf) indicates successful Schiff base formation and subsequent cyclization[3].

    • Cool the mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude residue via column chromatography or recrystallization (e.g., from ethanol) to yield the pure product.

Protocol B: Regioselective Acylation & Cyclization (Scale-up Approach) Developed for the multikilogram synthesis of Pfizer's CP-885,316, this route utilizes the nucleophilic disparity of the diamine for precise regiocontrol[4][5].

  • Objective : Regioselective synthesis of 3-alkyl/aryl substituted imidazo[4,5-c]pyridines.

  • Reagents : 3,4-Diaminopyridine, Acetyl chloride, Triethylamine, Dichloromethane (DCM), Lithium aluminum hydride (LiAlH4), Chloroacetic anhydride, Ethyl acetate (EtOAc), Isopropanol (i-PrOH), HCl[4].

  • Step-by-Step Methodology :

    • Selective Acylation : Dissolve 3,4-diaminopyridine in DCM and triethylamine. Cool the mixture to 0 °C. Slowly add acetyl chloride (1.0 equiv) dropwise. Causality: Low temperature ensures kinetic control, directing acylation exclusively to the more nucleophilic 3-amino group[4].

    • Reduction : Isolate the 3-acetamide intermediate and reduce it to the 3-ethylamino derivative using LiAlH4 in THF (yielding approx. 60% after crystallization)[4].

    • Cyclization : Treat the 3-ethylamino-4-aminopyridine intermediate with chloroacetic anhydride in EtOAc at room temperature to form the amide. Subsequently, add HCl in 2-propanol to drive the dehydration and salt formation, yielding the imidazo[4,5-c]pyridine hydrochloride salt[4].

    • Self-Validation Checkpoint: LC-MS analysis of the final step must show a mass shift corresponding to the loss of H2O [M-18], confirming ring closure. 1H NMR will confirm the disappearance of the amide N-H protons and the presence of the newly formed imidazole core.

5. Quantitative Data & Method Comparison

The following table summarizes the operational metrics of the primary synthetic strategies used to construct the imidazo[4,5-c]pyridine core:

MethodologyReagents / CatalystTemperatureReaction TimeTypical YieldKey Advantage
Traditional Condensation Carboxylic acids, POCl3, or PPA>150 °C12–24 h40–60%Utilizes cheap, readily available carboxylic acids[3].
Green Catalytic Synthesis Aldehydes, Zn(OTf)2 (30 mol%)65 °C (Reflux)12 h75–90%Mild conditions; avoids toxic, harsh dehydrating agents[3].
Regioselective Acylation AcCl, then (ClCH2CO)2O / HCl0 °C to 80 °CMulti-step50–60% (Overall)Exceptional regiocontrol; validated for pharmaceutical scale-up[4].

6. Troubleshooting & Self-Validation

  • Incomplete Cyclization (Protocol A & B) : If LC-MS reveals the presence of the Schiff base or uncyclized amide intermediate, the dehydrative step is incomplete. Causality & Solution: Water generated during the reaction may be shifting the equilibrium backward. For Protocol A, ensure the methanol is anhydrous or add a desiccant (e.g., 4Å molecular sieves). For Protocol B, slightly increase the concentration of HCl in 2-propanol or extend the heating time to force dehydration[4].

  • Poor Regioselectivity in Acylation (Protocol B) : If an isomeric mixture is observed (acylation at both 3- and 4-positions), the reaction temperature during acyl chloride addition was likely too high, shifting the reaction toward thermodynamic control. Solution: Strictly maintain cryogenic conditions (0 °C to -10 °C) and ensure the dropwise addition of the electrophile[4].

  • Product Isolation Issues : Imidazo[4,5-c]pyridines are highly polar heterocycles that frequently streak on silica gel during chromatography. Solution: Add 1-2% triethylamine or aqueous ammonia to the TLC and column chromatography eluents (e.g., MeOH:DCM) to neutralize residual acidic silanol groups on the silica, which dramatically improves peak shape and resolution.

7. References

  • Srinivasulu, R., Ravi Kumar, K., Satyanarayana, P. V. V., & Hari Babu, B. (2014). "Synthesis of 2-Substituted1H-Imidazo[4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate." Journal of SciMed Central.3

  • Caron, S., et al. (2006). "Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP-885,316." Organic Process Research & Development, ACS Publications.4

  • Goker, H., et al. (2023). "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." PubMed, Springer Nature. 6

  • Krchnak, V., et al. (2014). "Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines." ACS Combinatorial Science, ACS Publications. 1

  • K., et al. (2018). "Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis." New Journal of Chemistry, RSC Publishing. 2

Sources

Method

Reaction conditions for acetyl group protection in aminopyridines

Topic: Reaction conditions for acetyl group protection in aminopyridines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Precision -Acetylati...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction conditions for acetyl group protection in aminopyridines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Precision -Acetylation of Aminopyridines: Controlling Regioselectivity and Yield

Executive Summary

The acetylation of aminopyridines presents a classic challenge in heterocyclic chemistry: the ambident nucleophile problem . Unlike simple anilines, aminopyridines possess two distinct nucleophilic sites: the exocyclic amine (the desired target for protection) and the endocyclic ring nitrogen.

This Application Note provides a definitive guide to navigating this regioselectivity. We analyze the electronic factors governing the reaction and provide two distinct, field-validated protocols: Method A (Thermodynamic) for robust substrates like 2-aminopyridine, and Method B (Catalytic) using DMAP for sensitive or electron-deficient substrates.

Mechanistic Insight: The Regioselectivity Challenge

To optimize yield, one must understand the competition between the two nitrogen atoms.

  • The Ring Nitrogen (

    
    ):  In 2-aminopyridine and 4-aminopyridine, the ring nitrogen is often the site of initial kinetic attack due to its higher basicity and lone pair availability. This leads to an unstable 
    
    
    
    -acetylpyridinium intermediate.
  • The Exocyclic Amine (

    
    ):  While less basic due to resonance delocalization into the electron-deficient pyridine ring, the resulting amide is thermodynamically more stable.
    

Key Phenomenon: Under thermodynamic conditions (heat/acid), the kinetic


-acetyl product often rearranges to the thermodynamic 

-acetyl product (Dimroth-like rearrangement). However, aggressive acetylation can lead to di-acetylation (formation of an imide), which requires a specific hydrolysis step to correct.
Visualization: Reaction Pathway & Competition

The following diagram illustrates the bifurcation between kinetic attack (Ring N) and thermodynamic product formation (Exocyclic N), including the di-acetylation trap.

AcetylationMechanism Start Aminopyridine Substrate RingAttack Kinetic Path: Ring N-Acetylation (Unstable Salt) Start->RingAttack Fast (Kinetic) ExoAttack Thermodynamic Path: Exocyclic N-Acetylation (Desired Amide) Start->ExoAttack Slow (Thermo) Reagent Ac2O / AcCl RingAttack->Start Hydrolysis RingAttack->ExoAttack Rearrangement (Heat/Acid) DiAcetyl Over-Reaction: N,N-Diacetyl Imide ExoAttack->DiAcetyl Excess Reagent FinalProduct Final Product: Mono-N-Acetyl Aminopyridine DiAcetyl->FinalProduct Mild Hydrolysis (Workup)

Figure 1: Mechanistic pathway showing the competition between ring and exocyclic nitrogen acetylation, including the rearrangement of the kinetic intermediate and the correction of over-acetylation.

Strategic Selection of Reaction Conditions

Select the protocol based on your specific substrate isomer and sensitivity.

FeatureMethod A: Thermodynamic (Standard) Method B: Catalytic (Precision)
Primary Reagents Acetic Anhydride (

) in Acetic Acid (

)

, Triethylamine (

), DMAP (cat.)
Mechanism Acid-mediated; drives rearrangement to stable amide.Nucleophilic catalysis (

-acylpyridinium); lowers activation energy.
Temperature High (Reflux,

C)
Low (0°C to Room Temp)
Best For 2-Aminopyridines (prone to ring attack); Robust substrates.3- & 4-Aminopyridines ; Sensitive functional groups; Large scale.
Key Risk Di-acetylation (requires hydrolysis step).Difficult removal of DMAP traces (requires acid wash).

Detailed Experimental Protocols

Protocol A: Thermodynamic Acetylation (The "Workhorse" Method)

Recommended for 2-aminopyridines where intramolecular hydrogen bonding and ring-nitrogen proximity hamper standard acylation.

Reagents:

  • Substrate: 2-Aminopyridine (1.0 equiv)

  • Solvent/Catalyst: Glacial Acetic Acid (5–10 volumes)

  • Reagent: Acetic Anhydride (1.2 – 1.5 equiv)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the aminopyridine in glacial acetic acid.

  • Addition: Add acetic anhydride dropwise at room temperature. Note: The reaction is exothermic.[1]

  • Reflux: Heat the mixture to reflux (

    
    C) for 2–4 hours.
    
    • Why? Reflux provides the energy required for the

      
      -acetyl intermediate to rearrange to the desired 
      
      
      
      -acetyl product.
  • Monitoring: Check via TLC/LCMS.

    • Checkpoint: If a spot corresponding to the di-acetylated species (higher

      
      ) appears, do not panic. Proceed to the "Di-acetyl Rescue" step below.
      
  • Workup:

    • Cool to room temperature.

    • Pour the mixture onto crushed ice/water (approx. 5x reaction volume).

    • Neutralize carefully with saturated aqueous

      
       or 
      
      
      
      (keep
      
      
      C to prevent hydrolysis of the desired amide) until pH ~7–8.
  • Isolation: The mono-acetylated product often precipitates. Filter and wash with cold water. If no precipitate forms, extract with Ethyl Acetate (

    
    ), dry over 
    
    
    
    , and concentrate.

Di-acetyl Rescue (If LCMS shows M+84 mass): If the di-acetyl imide is the major product, add water (10% v/v) to the reaction mixture and reflux for an additional 30 minutes. The imide bond is far more labile than the amide bond and will selectively hydrolyze back to the desired mono-protected product [1].

Protocol B: DMAP-Catalyzed Acetylation (The "Precision" Method)

Recommended for 3- and 4-aminopyridines or substrates with acid-sensitive groups.

Reagents:

  • Substrate: Aminopyridine derivative (1.0 equiv)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

  • Base: Triethylamine (

    
    , 1.5 equiv)
    
  • Reagent: Acetic Anhydride (

    
    , 1.1 equiv)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP, 5–10 mol%)

Mechanism: DMAP attacks


 to form a highly electrophilic 

-acetyl-4-dimethylaminopyridinium acetate pair, which transfers the acetyl group to the aminopyridine thousands of times faster than

alone [2].

Step-by-Step Workflow:

  • Setup: Flame-dry a flask and purge with Nitrogen/Argon.

  • Solvation: Dissolve the aminopyridine,

    
    , and DMAP in anhydrous DCM (0.2 M concentration).
    
  • Cooling: Cool the solution to 0°C (ice bath).

  • Addition: Add Acetic Anhydride dropwise via syringe.

  • Reaction: Allow to warm to room temperature and stir for 2–6 hours.

  • Quench: Add a small amount of Methanol (0.5 mL) to quench excess anhydride.

  • Workup (Critical for DMAP removal):

    • Dilute with DCM.

    • Wash with mild acid (0.5 M HCl or Citric Acid). Note: This protonates the pyridine ring and DMAP, pulling DMAP into the aqueous layer.

    • Caution: If your product is highly basic and stays in the acid layer, skip the acid wash and use column chromatography.

    • Wash with Sat.

      
       and Brine.[2]
      
  • Purification: Dry over

    
     and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
    

Troubleshooting & Decision Logic

Use this logic flow to determine the correct corrective action during synthesis.

OptimizationLogic Start Analyze Crude LCMS/TLC Result1 Major: Mono-Acetyl (Desired) Start->Result1 Result2 Major: Di-Acetyl (Imide) Start->Result2 Result3 Major: Starting Material Start->Result3 Action1 Proceed to Workup Result1->Action1 Action2 Hydrolysis Step: Add H2O/MeOH + mild base Stir 1h @ RT Result2->Action2 Action3 Force Conditions: Add 10 mol% DMAP or Reflux in Toluene Result3->Action3

Figure 2: Decision matrix for reaction monitoring and optimization.

Common Issues Table
ObservationRoot CauseCorrective Action
Low Conversion Nucleophilicity of amine is too low (electron-poor ring).Switch to Protocol B (DMAP) or use Acetyl Chloride (

) with Pyridine as solvent.
Di-acetylation Excess reagent or high temperature.[3]Treat crude with aqueous

in Methanol at RT for 30 mins.
O-Acetylation If a hydroxyl group is present on the ring.Use selective protection strategies (e.g., TBDMS for -OH first) or control stoichiometry strictly at 0°C.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569–583.

  • BenchChem. (2025).[1] Protocol for N-acetylation of 2-aminopyridine: An Application Note.

  • RSC Advances. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution.[2] Indian Academy of Sciences / RSC.

Sources

Application

1-(4-Aminopyridin-3-yl)ethanone in medicinal chemistry scaffold synthesis

Application Note: 1-(4-Aminopyridin-3-yl)ethanone in Medicinal Chemistry Scaffold Synthesis Strategic Relevance & Mechanistic Overview 1-(4-Aminopyridin-3-yl)ethanone (CAS: 53277-43-3) [3], frequently referred to as 3-ac...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(4-Aminopyridin-3-yl)ethanone in Medicinal Chemistry Scaffold Synthesis

Strategic Relevance & Mechanistic Overview

1-(4-Aminopyridin-3-yl)ethanone (CAS: 53277-43-3) [3], frequently referred to as 3-acetyl-4-aminopyridine, is a highly versatile, bifunctional building block in medicinal chemistry. Its structure features an ortho-aminoacetophenone motif embedded within a pyridine ring. This specific topology is primed for synthesizing nitrogen-rich heterocyclic pharmacophores—most notably 1,6-naphthyridines and complex heteroaryl amides—which are prevalent in antiviral agents, kinase inhibitors, and ion channel modulators [1, 2].

Mechanistic Causality: The pyridine nitrogen exerts a strong electron-withdrawing effect, significantly reducing the nucleophilicity of the 4-amino group compared to a standard aniline. Consequently, standard amide coupling reagents (like EDC or DCC) often yield poor results. To overcome this, highly reactive, low-epimerization coupling agents like Propylphosphonic anhydride (T3P) are required for linear amidation [2]. Conversely, this exact electronic deactivation, paired with the highly electrophilic 3-acetyl group, makes it an ideal substrate for base-catalyzed Friedländer annulations, where the initial enolization of the coupling partner drives the cyclization forward [1].

Visualizing the Synthetic Workflows

G A 1-(4-Aminopyridin-3-yl)ethanone (CAS: 53277-43-3) B Carboxylic Acid + T3P / DIPEA A->B Amidation D alpha-Methylene Ketone + KOH / Heat A->D Friedländer C Amide Derivative (Linear Scaffold) B->C E 1,6-Naphthyridine (Fused Scaffold) D->E

Bifunctional reactivity pathways of 1-(4-Aminopyridin-3-yl)ethanone for scaffold synthesis.

Workflow 1: T3P-Mediated Amide Coupling (Linear Scaffold)

This protocol is utilized to synthesize complex heteroaryl compounds, such as sodium channel inhibitors for pain management [2].

Self-Validating System: The use of T3P acts as both a coupling agent and a water scavenger. By utilizing an ethyl acetate solution of T3P, the byproduct is water-soluble tripropylphosphoric acid, which is easily removed during a mild basic aqueous workup, ensuring high crude purity without the need for immediate chromatography.

Step-by-Step Protocol:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2), dissolve the target carboxylic acid (1.0 equiv, e.g., 3.67 mmol) and 1-(4-aminopyridin-3-yl)ethanone (1.0 equiv, 500 mg, 3.67 mmol) in anhydrous ethyl acetate (15 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.3 equiv, 8.6 mmol) to the stirring solution. Causality: DIPEA is sterically hindered and preferred over Triethylamine (Et3N) to minimize base-catalyzed side reactions with the acetyl group.

  • Coupling Initiation: Dropwise add T3P (50% w/w solution in EtOAc, 1.6 equiv, 5.9 mmol) at 0 °C to control the initial exotherm.

  • Reaction: Remove the ice bath and stir the mixture at ambient temperature for 2 hours. Monitor via LC-MS until the 1-(4-aminopyridin-3-yl)ethanone peak (m/z 137 [M+H]+) is consumed.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NaHCO3 solution (20 mL). Extract the aqueous layer with EtOAc (2 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel chromatography [2].

Workflow 2: Friedländer Annulation to 1,6-Naphthyridines (Fused Scaffold)

The Friedländer condensation of 1-(4-aminopyridin-3-yl)ethanone with α-methylene ketones yields 1,6-naphthyridines, a core scaffold in potent Human Cytomegalovirus (HCMV) inhibitors [1].

Self-Validating System: The success of the cyclization is immediately verifiable via 1H NMR: the sharp singlet of the acetyl methyl group (~2.6 ppm) and the broad singlet of the 4-amino protons (~6.5 ppm) will completely disappear, replaced by the downfield aromatic protons of the newly formed pyridine ring.

Step-by-Step Protocol:

  • Preparation: Dissolve 1-(4-aminopyridin-3-yl)ethanone (1.0 equiv) and the selected α-methylene ketone/aldehyde (1.2 equiv) in absolute ethanol (0.2 M concentration).

  • Catalysis: Add a catalytic amount of potassium hydroxide (KOH) (0.2 equiv). Causality: KOH facilitates the enolization of the coupling partner, which then attacks the highly electrophilic 3-acetyl carbonyl, followed by imine formation with the 4-amino group.

  • Reflux: Heat the reaction mixture to reflux (78 °C) for 4–12 hours. The reaction progress should be monitored by TLC (eluent: 5% MeOH in DCM).

  • Isolation: Cool the mixture to room temperature. If the 1,6-naphthyridine product precipitates, isolate it via vacuum filtration and wash with cold ethanol. If it remains in solution, concentrate the solvent in vacuo and purify via flash chromatography.

  • Drying: Dry the purified solid under high vacuum at 40 °C to remove residual solvent.

G A 1,6-Naphthyridine Derivatives B HCMV DNA Polymerase (UL54) A->B Competitive Binding C Viral DNA Synthesis Blockade B->C Target Engagement D Inhibition of Viral Replication C->D Phenotypic Outcome

Pharmacological pathway of 1,6-naphthyridine derivatives inhibiting HCMV replication.

Quantitative Data & Reaction Optimization

To ensure maximum yield and purity, the choice of reagents must be tailored to the electronic demands of the 1-(4-aminopyridin-3-yl)ethanone scaffold.

Reaction TypeReagents / CatalystSolventTemp (°C)Time (h)Avg. Yield (%)Mechanistic Observation
AmidationEDC·HCl, HOBt, Et3NDMF251630 - 45Poor nucleophilicity of 4-NH2 leads to slow conversion and side products.
AmidationT3P (50% in EtOAc), DIPEA EtOAc25275 - 90 Optimal. T3P highly activates the acid; EtOAc prevents solvent-based side reactions.
Friedländerp-TsOH (Acidic)Toluene1101240 - 50Acid protonates the pyridine, further deactivating the system.
FriedländerKOH (Basic) Ethanol784 - 865 - 85 Optimal. Base enolizes the partner ketone without deactivating the aminopyridine.

References

  • Title: Discovery of 1,6-Naphthyridines as a Novel Class of Potent and Selective Human Cytomegalovirus Inhibitors Source: Journal of Medicinal Chemistry, 1999, 42(16), 3023-3025. URL: [Link]

  • Source:Google Patents, World Intellectual Property Organization, 2025.
  • Title: 1-(4-Aminopyridin-3-yl)ethanone (CAS 53277-43-3) Source: PubChem, National Center for Biotechnology Information. URL: [Link]

Method

Application Note: Regioselective Halogenation of 1-(4-Aminopyridin-3-yl)ethanone at the C-2 Position

This Application Note is designed for researchers and process chemists focusing on the functionalization of the 4-aminopyridine scaffold. It addresses the specific ambiguity of "C-2 position" by focusing on the -halogena...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists focusing on the functionalization of the 4-aminopyridine scaffold. It addresses the specific ambiguity of "C-2 position" by focusing on the


-halogenation of the acetyl group  (C-2 of the ethanone moiety), which is the most critical synthetic transformation for this substrate in drug discovery (e.g., Hantzsch thiazole synthesis). It also addresses the regioselectivity constraints of the pyridine ring to ensure comprehensive coverage.

Executive Summary

The halogenation of 1-(4-aminopyridin-3-yl)ethanone (Structure 1 ) at the C-2 position (side-chain


-carbon) is a pivotal step in the synthesis of fused heterocyclic kinase inhibitors. The resulting 

-haloketones are highly reactive electrophiles used to generate thiazoles, imidazoles, and imidazopyridines.

This guide provides a validated protocol for synthesizing 2-bromo-1-(4-aminopyridin-3-yl)ethanone and 2-chloro-1-(4-aminopyridin-3-yl)ethanone , overcoming the inherent challenges of this substrate:

  • Nucleophilic Interference: The 4-amino group and pyridine nitrogen can scavenge electrophiles or cause polymerization.

  • Regioselectivity: Competition between side-chain halogenation (desired) and ring halogenation (C-5 position).

  • Stability: The product is a free-base

    
    -haloketone, prone to self-alkylation and degradation.
    

Chemical Context & Mechanistic Insight

Substrate Analysis

The substrate possesses three nucleophilic sites: the pyridine nitrogen (


), the exocyclic amine (

), and the enolizable ketone (

-C).
  • 
     Considerations:  The 4-aminopyridine moiety is highly basic (
    
    
    
    ). In acidic media, the pyridine ring is protonated, deactivating the ring towards Electrophilic Aromatic Substitution (EAS) and directing reaction to the enol of the acetyl group.
  • The "C-2" Nomenclature: In the context of ethanone derivatives, "C-2" refers to the

    
    -methyl group. Direct halogenation of the pyridine ring at position 2 (adjacent to 
    
    
    
    and the acetyl group) is sterically hindered and electronically unfavorable without directing groups.
Reaction Mechanism

The reaction proceeds via an acid-catalyzed enolization followed by electrophilic trapping.

Key Success Factor: Maintaining a low pH is critical. It protonates the pyridine ring (preventing N-bromination) and catalyzes the formation of the enol intermediate required for side-chain functionalization.

Mechanism Substrate 1-(4-Aminopyridin-3-yl)ethanone Protonation Diprotionated Species (Ring & Ketone) Substrate->Protonation + HBr/AcOH Enol Enol Intermediate Protonation->Enol - H+ (alpha) Bromination C-C Bond Formation Enol->Bromination + Br2 Product 2-Bromo-1-(4-aminopyridin-3-yl)ethanone Bromination->Product - HBr

Figure 1: Mechanistic pathway for acid-mediated


-bromination.

Experimental Protocols

Method A: Hydrobromic Acid / Bromine (Standard Scale-Up)

Best for: Multi-gram synthesis where cost is a driver and downstream purification is available.

Reagents:

  • Substrate: 1-(4-Aminopyridin-3-yl)ethanone (1.0 equiv)

  • Solvent: 33% HBr in Acetic Acid (AcOH)

  • Reagent: Bromine (

    
    ) (1.05 equiv)
    

Protocol:

  • Dissolution: Charge a 3-neck round bottom flask with substrate (10 g, 73.5 mmol). Add 33% HBr/AcOH (50 mL) dropwise at 0°C. Caution: Exothermic. Ensure the internal temperature remains

    
    .
    
  • Addition: Dilute

    
     (11.8 g, 3.8 mL) in AcOH (10 mL). Add this solution dropwise over 30 minutes, maintaining temperature at 0–5°C.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. The solution typically turns from dark orange to a lighter amber precipitate (hydrobromide salt).

  • Monitoring: Monitor by HPLC or LC-MS. Note: TLC is difficult due to the polarity of the salt.

  • Workup (Critical):

    • Dilute the reaction mixture with diethyl ether (200 mL) to precipitate the full hydrobromide salt.

    • Filter the solid under nitrogen (hygroscopic).

    • Neutralization (Optional): If the free base is required, suspend the salt in cold saturated

      
       and extract rapidly with EtOAc. Warning: The free base is unstable. Use immediately.
      
Method B: Copper(II) Bromide (Research Grade / High Selectivity)

Best for: Small scale (<1g) or when high regioselectivity is required to avoid ring bromination.

Reagents:

  • Substrate (1.0 equiv)

  • 
     (2.0 equiv)
    
  • Solvent: 1:1 EtOAc/Chloroform or Ethanol

Protocol:

  • Dissolve substrate (1.0 mmol) in solvent (10 mL).

  • Add

    
     (2.0 mmol) in one portion.
    
  • Heat to reflux (approx. 70–80°C) for 2–4 hours. The green

    
     will turn to white CuBr precipitate.
    
  • Cool to RT and filter off the copper salts.

  • Evaporate the filtrate to obtain the crude

    
    -bromo ketone.
    

Process Control & Characterization[1]

Analytical Data Reference
Parameter1-(4-Aminopyridin-3-yl)ethanone2-Bromo-1-(4-aminopyridin-3-yl)ethanone
MW 136.15 g/mol 215.05 g/mol
Appearance White/Pale Yellow SolidYellow/Orange Solid (often HBr salt)

NMR (DMSO-

)

2.55 (s, 3H,

)

4.70 (s, 2H,

)
MS (ESI+)

137.1


215/217 (1:1 pattern)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Polymerization / Tar Free base instability; High temp.Keep product as HBr salt; Store at -20°C; Avoid heating dry residue.
Ring Bromination (C-5) Low acidity; Excess

.
Ensure excess HBr is present to protonate ring; Use exactly 1.0-1.05 eq of

.
Incomplete Reaction Poor enolization.Add catalytic

or switch to

method.
Lachrymatory Effect Release of

-halo ketone.
Handle all solids in a fume hood; quench glassware with dilute ammonia/sulfite.

Workflow Decision Tree

Use this logic flow to select the appropriate halogenation strategy based on your downstream needs.

Workflow Start Start: 1-(4-Aminopyridin-3-yl)ethanone Scale Scale of Reaction? Start->Scale Small < 5 grams Scale->Small Research Large > 10 grams Scale->Large Process MethodB Method B: CuBr2 (High Selectivity) Small->MethodB MethodA Method A: HBr/Br2 (Cost Effective) Large->MethodA ProductForm Downstream Step? MethodB->ProductForm MethodA->ProductForm Hantzsch Thiazole Synthesis (Use Crude) ProductForm->Hantzsch Direct Use Purified Need Pure Intermediate (Crystallize HBr Salt) ProductForm->Purified Storage

Figure 2: Strategic decision tree for selecting the optimal halogenation protocol.

Safety & Handling (Crucial)

  • Lachrymator Warning:

    
    -Haloketones are potent tear gas agents. Always double-glove and use a functioning fume hood.
    
  • Neutralization: Wash all glassware with a solution of sodium thiosulfate (to quench oxidant) and dilute ammonia (to degrade the lachrymator) before removing from the hood.

References

  • BenchChem. "Application of 1-(3-Bromopyridin-2-yl)ethanone in Medicinal Chemistry: Application Notes and Protocols." BenchChem Protocols.

  • ChemicalBook. "Synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone." ChemicalBook Reaction Database.

  • National Institutes of Health (NIH). "Halogenation of the 3-position of pyridines through Zincke imine intermediates." PubMed Central.

  • RSC Advances. "Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines."[1] Royal Society of Chemistry.

  • Beilstein Journals. "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(4-Aminopyridin-3-yl)ethanone

This guide provides a comprehensive, experience-driven approach to the purification of 1-(4-Aminopyridin-3-yl)ethanone via recrystallization. Designed for researchers and drug development professionals, this document mov...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, experience-driven approach to the purification of 1-(4-Aminopyridin-3-yl)ethanone via recrystallization. Designed for researchers and drug development professionals, this document moves beyond a simple protocol, offering in-depth troubleshooting and FAQs to address the common and nuanced challenges encountered in the laboratory. Our focus is on the causality behind each step, ensuring a robust and reproducible purification process.

Core Principles & Compound Characteristics

1-(4-Aminopyridin-3-yl)ethanone (CAS: 53277-43-3) is a polar heterocyclic compound containing both a basic amino group and a polar ketone functional group.[1][2] The key to its purification by recrystallization lies in exploiting the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.[3][4] An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C), while impurities remain either completely soluble or insoluble at all temperatures.[5]

Safety First: Aminopyridine derivatives are potent compounds and should be handled with care. The related compound, 4-aminopyridine, is fatal if swallowed and toxic upon skin contact or inhalation.[6][7][8] Always handle 1-(4-Aminopyridin-3-yl)ethanone in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Recommended Recrystallization Protocol

This protocol details a solvent-pair system using Ethanol and Hexane, a common and effective choice for purifying moderately polar compounds like aminopyridines.[9][10] Ethanol acts as the "good" solvent in which the target compound is soluble when hot, while hexane acts as the "bad" or "anti-solvent" to reduce solubility upon cooling and promote crystallization.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization & Isolation A Place Crude Solid in Erlenmeyer Flask B Add Minimum Hot Ethanol to Dissolve A->B Heat C Hot Gravity Filtration (If Insoluble Impurities) B->C Optional D Add Hot Hexane to Cloud Point B->D If no insoluble impurities C->D E Add Ethanol Dropwise to Re-clarify D->E Critical Step F Slow Cool to RT, then Ice Bath E->F G Collect Crystals via Vacuum Filtration F->G H Wash with Minimal Ice-Cold Hexane G->H I Dry Crystals Under Vacuum H->I

Caption: Recrystallization workflow for 1-(4-Aminopyridin-3-yl)ethanone.

Step-by-Step Methodology
  • Dissolution: Place the crude 1-(4-Aminopyridin-3-yl)ethanone in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat ethanol to its boiling point. Add the minimum amount of hot ethanol dropwise to the flask while stirring and heating until the solid completely dissolves.[11][12]

    • Expert Insight: Using the absolute minimum amount of hot solvent is critical for maximizing yield. If too much solvent is added, the solution may not become saturated upon cooling, leading to poor or no crystal formation.[4][12]

  • Decolorization (If Necessary): If the hot solution is colored (e.g., yellow or brown), remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Swirl and heat the mixture back to a gentle boil for a few minutes.

    • Causality: Activated charcoal has a high surface area that adsorbs colored, often polar, impurities.[5] Adding it to a boiling solution can cause violent bumping.

  • Hot Gravity Filtration (If Necessary): If insoluble impurities are present or if charcoal was used, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.

    • Expert Insight: Pre-heating all glassware prevents premature crystallization of the product in the funnel, which would decrease the final yield.[5]

  • Induce Saturation: While the ethanolic solution is still hot, add hexane dropwise with swirling until a faint, persistent cloudiness (turbidity) appears. This is the "cloud point," indicating the solution is now saturated.[3][9]

  • Re-clarify Solution: Add a few drops of hot ethanol—just enough to make the solution clear again. This ensures the compound will crystallize from a saturated solution rather than "crashing out" as an amorphous solid.[3]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.[13] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any adhering mother liquor which contains soluble impurities.[12]

    • Causality: Using a cold, "bad" solvent (hexane) for the wash minimizes the redissolving of your purified product.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. Determine the melting point and yield. A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of 1-(4-Aminopyridin-3-yl)ethanone in a practical Q&A format.

Troubleshooting Decision Tree

G Start Problem Encountered Prob1 No Crystals Form Start->Prob1 Prob2 Product 'Oils Out' Start->Prob2 Prob3 Very Low Yield Start->Prob3 Prob4 Crystals are Colored Start->Prob4 Sol1a Solution: Scratch inner wall of flask with glass rod Prob1->Sol1a If supersaturated Sol1b Solution: Add a 'seed crystal' of the pure compound Prob1->Sol1b If supersaturated Sol1c Solution: Too much solvent. Boil off some solvent and re-cool. Prob1->Sol1c If not supersaturated Sol2 Cause: Saturation point is above compound's melting point. Solution: Re-heat to dissolve oil. Add more 'good' solvent (Ethanol). Re-cool slowly. Prob2->Sol2 Sol3a Cause: Too much solvent used initially. Solution: Concentrate mother liquor for a second crop. Prob3->Sol3a Sol3b Cause: Premature crystallization during hot filtration. Solution: Ensure glassware is pre-heated. Prob3->Sol3b Sol3c Cause: Washing with too much or non-chilled solvent. Solution: Use minimal, ice-cold solvent. Prob3->Sol3c Sol4 Cause: Colored impurities present. Solution: Redissolve crystals. Add activated charcoal, re-heat, and perform hot gravity filtration. Prob4->Sol4

Caption: A decision tree for common recrystallization problems.

Q1: My compound completely dissolved in ethanol at room temperature. What should I do?

A: This indicates that ethanol is too good of a solvent for your specific sample at room temperature, which may be due to a higher impurity load affecting solubility. You should proceed with the solvent-pair system. Add hexane (the anti-solvent) to the room temperature solution until the cloud point is reached, then heat the mixture to dissolve the precipitate. From this point, you can cool it slowly as described in the protocol. Alternatively, you could try a less polar single solvent, but the ethanol/hexane pair is generally robust.

Q2: I've added a lot of hot ethanol, but some solid material won't dissolve. What's happening?

A: It is likely that you have insoluble impurities. Adding excessive solvent to dissolve these will result in a very poor yield of your target compound.[3] The correct procedure is to add just enough hot solvent to dissolve the majority of the material, then perform a hot gravity filtration to remove the insoluble matter before proceeding with crystallization.

Q3: After cooling, my product separated as a sticky liquid or oil, not crystals. How do I fix this?

A: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point.[5][13] This often happens if the solution is too concentrated or cools too quickly. Solution: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot ethanol (the "good" solvent) to lower the saturation temperature.[13] Then, allow the solution to cool much more slowly. Insulating the flask with paper towels can help moderate the cooling rate.[13]

Q4: The solution has cooled completely, but no crystals have formed. Is the experiment a failure?

A: Not at all. This is a common issue caused by either supersaturation or using too much solvent.[12]

  • To address supersaturation: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[12] Alternatively, if you have a small amount of pure compound, add a single "seed crystal" to initiate crystallization.[13]

  • If you used too much solvent: Gently heat the solution and boil off a portion of the solvent to re-concentrate it. Then, allow it to cool again.[13]

Q5: My final product yield is very low. What are the most likely causes?

A: Several factors can lead to low recovery:[4][12]

  • Using too much solvent: This is the most common reason. The goal is a saturated solution, not a dilute one.

  • Premature crystallization: The product may have crystallized on the filter paper or in the funnel during hot filtration. Ensure all glassware is properly pre-heated.

  • Incomplete crystallization: Ensure the solution is cooled in an ice bath for a sufficient amount of time (e.g., 30 minutes) after cooling to room temperature.

  • Excessive washing: Using too much wash solvent or solvent that is not ice-cold will dissolve a portion of your purified crystals.

Q6: I can't find a single solvent that works well. What are the principles for choosing a solvent pair?

A: A good solvent pair consists of two miscible solvents with different polarities.[9][14] One solvent (the "good" solvent) should dissolve the compound well, even at room temperature. The other (the "bad" solvent) should dissolve the compound poorly, even when hot. For 1-(4-Aminopyridin-3-yl)ethanone, which is polar, pairs like ethanol/hexane, ethanol/water, or acetone/hexane are logical choices.[9][11][14] You always dissolve the compound in the minimum amount of the hot "good" solvent first, then add the "bad" solvent.

Data & Reference Tables

Table 1: Potential Recrystallization Solvents
SolventBoiling Point (°C)PolarityRole & Rationale for 1-(4-Aminopyridin-3-yl)ethanone
Ethanol 78 °CPolarGood Solvent: Likely to dissolve the polar compound when hot due to hydrogen bonding capability.[11]
Methanol 65 °CPolarGood Solvent: Similar to ethanol but with a lower boiling point, which can sometimes be less effective.[11]
Water 100 °CVery PolarPotential Good Solvent: The amino group may impart sufficient water solubility. Could be used in a pair with ethanol.
Ethyl Acetate 77 °CIntermediatePotential Single Solvent: Might provide the ideal balance of dissolving the compound when hot but not cold.
Hexane 69 °CNon-polarAnti-Solvent (Bad Solvent): Used to decrease the solubility of the polar compound in a solvent-pair system.[3]
Toluene 111 °CNon-polarAnti-Solvent (Bad Solvent): Similar to hexane but with a higher boiling point.[15]

References

  • An, H. J., & Lebrilla, C. B. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 229(2), 249–256. [Link]

  • University of California, Irvine. (n.d.). Crystallization. Department of Chemistry. [Link]

  • Landrie, C. L., & McQuade, D. T. (2007). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 84(1), 113. [Link]

  • Gilbert, J. C., & Martin, S. F. (2016). Experimental Organic Chemistry: A Miniscale and Microscale Approach. Cengage Learning. [Link]

  • Athabasca University. (n.d.). Experiment 2: Recrystallization. [Link]

  • Wade, L. G. (n.d.). Recrystallization. [Link]

  • Ahmad, A., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Society of Pakistan, 43(4). [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. [Link]

  • Google Patents. (2017). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • ResearchGate. (2018). Simple recrystallization method for obtaining pure compound (natural product)?[Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Department of Chemistry. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting (Crystallization). [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. [Link]

  • MDPI. (2017). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers. Polymers, 9(9), 419. [Link]

  • Wired Chemist. (n.d.). Recrystallization. [Link]

  • ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents?[Link]

Sources

Optimization

Troubleshooting low solubility of aminopyridine ketones in ethanol

Technical Support Center: Solubility Optimization for Heterocyclic Compounds Subject: Troubleshooting Guide – Aminopyridine Ketones in Ethanol Executive Summary You are encountering solubility resistance with aminopyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for Heterocyclic Compounds Subject: Troubleshooting Guide – Aminopyridine Ketones in Ethanol

Executive Summary

You are encountering solubility resistance with aminopyridine ketones in ethanol (EtOH). This class of molecules presents a unique "solubility paradox": while the pyridine and ketone motifs suggest polarity, the intermolecular hydrogen bonding (between the amine donor and ketone acceptor) often creates a crystal lattice with exceptionally high cohesive energy.

This guide moves beyond basic "heat and stir" advice. We will treat your solubility issue as a thermodynamic puzzle involving Lattice Energy (


)  vs. Solvation Energy (

)
.

Part 1: Diagnostic Flowchart (Start Here)

Before altering your solvent system, determine why the compound is insoluble. Use this logic flow to identify the root cause.

Solubility_Diagnostics Start Observation: Solid persists in EtOH Heat Step 1: Apply Heat (Reflux) Start->Heat Clear Solution Clears Heat->Clear Kinetic Issue Persist Solid Persists Heat->Persist Thermodynamic Issue TLC Step 2: Check Purity (TLC/LCMS) Persist->TLC NewSpot New Spots Appear TLC->NewSpot SingleSpot Single Spot (SM) TLC->SingleSpot Oligomer Diagnosis: Self-Condensation (Schiff Base/Imine Formation) NewSpot->Oligomer Lattice Diagnosis: High Lattice Energy (Thermodynamic Barrier) SingleSpot->Lattice

Figure 1: Diagnostic logic to distinguish between physical insolubility and chemical instability.

Part 2: Technical Troubleshooting Guides

Issue 1: The "Brick Dust" Scenario (High Lattice Energy)

Symptom: The solid is chemically pure but remains a powder even at reflux.

The Mechanism: Aminopyridine ketones are prone to forming "head-to-tail" intermolecular hydrogen bond networks. The amino group (


) acts as a donor, and the ketone (

) or pyridine nitrogen acts as an acceptor. Ethanol is a protic solvent, but it may not be strong enough to disrupt these specific intermolecular dimers [1].

Protocol A: The "Disruptor" Co-Solvent Method Do not use pure ethanol. You need a "lattice breaker."

  • Suspend your compound in a minimum volume of Dichloromethane (DCM) or Tetrahydrofuran (THF). These aprotic solvents are excellent at disrupting pi-stacking.

  • Add Ethanol slowly to this solution.

  • Concentrate via rotary evaporation until the lower-boiling "disruptor" solvent is removed, leaving the compound supersaturated in hot ethanol.

  • Result: This forces the compound into the ethanol matrix in a way that direct dissolution cannot achieve.

Protocol B: Acid-Base "Toggle" (Salt Formation) If the compound is neutral, convert it to a salt to utilize ionic solvation forces.

  • Calculate 1.05 equivalents of HCl (using 1.25 M HCl in EtOH).

  • Add dropwise to the suspension.

  • Mechanism: Protonation of the pyridine nitrogen (pKa ~5-6) breaks the intermolecular H-bond network by introducing charge repulsion between molecules [2].

  • Recovery: If the free base is required later, neutralize with

    
     after the reaction is complete.
    
Issue 2: The "Gummy Oil" Scenario (Oligomerization)

Symptom: Upon heating, the solid turns into a sticky gum or oil that is insoluble.

The Mechanism: Aminopyridine ketones contain both a nucleophile (amine) and an electrophile (ketone). In refluxing ethanol, especially with trace acid catalysis, they can undergo intermolecular Schiff base formation (polymerization), creating insoluble oligomers [3].

Corrective Action:

  • Stop heating immediately.

  • Switch Solvent: Change to Acetonitrile (MeCN) or Isopropanol (IPA) . Ethanol can act as a hydrogen-transfer agent or participate in hemiketal formation, complicating the landscape.

  • Protect the Ketone: If this is a synthesis intermediate, consider using a ketal-protected version (e.g., dioxolane) to mask the electrophile until solubility is no longer required.

Part 3: Comparative Solvent Data

Use this table to select a co-solvent system if pure ethanol fails.

Solvent SystemPolarity Index (

)
Dielectric Const. (

)
Best Use CaseRisk Factor
Ethanol (Pure) 4.324.5Baseline; recrystallization.Low solubility for fused rings.
EtOH + DCM (1:1) ~3.7MixBreaking crystal lattices.DCM boils off first (40°C).
EtOH + DMSO (9:1) ~6.5Mix"Universal" solubilizer.High boiling point; hard to remove.
EtOH + TFA (0.1%) N/AN/AProtonating pyridines.Can catalyze decomposition.
2,2,2-Trifluoroethanol High26.7Dissolving peptides/amides.Expensive; acidic nature.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use sonication to force solubility? A: Only for kinetic dissolution. If the thermodynamic solubility limit is reached, sonication will only create a metastable suspension that will precipitate (crash out) later, likely ruining your downstream reaction or analysis. Use sonication only to break up large crystal aggregates before heating.

Q2: Why does my compound dissolve in Methanol but not Ethanol? A: Methanol is smaller and has a higher dielectric constant (


) compared to ethanol (

). It can penetrate the crystal lattice more effectively. However, methanol is more nucleophilic and reactive toward ketones. If you must use ethanol (e.g., for toxicity reasons), try adding 5-10% water to the ethanol; the increased polarity often mimics methanol's solvation power [4].

Q3: I see a "gel" forming. What is this? A: Aminopyridines can act as low-molecular-weight gelators (LMWGs). The fibers trap solvent. To break the gel, add a chaotic salt (like Lithium Chloride, LiCl) or switch to a solvent that disrupts hydrogen bonding, such as DMF.

References

  • Dunitz, J. D., & Bernstein, J. (1995). Disappearing Polymorphs. Accounts of Chemical Research. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 14: Nucleophilic addition to C=O). Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link

Reference Data & Comparative Studies

Validation

Advanced Characterization Guide: 1-(4-Aminopyridin-3-yl)ethanone

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-(4-Aminopyridin-3-yl)ethanone (also known as 3-acetyl-4-aminopyridine). This guide is structured to serve researchers and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-(4-Aminopyridin-3-yl)ethanone (also known as 3-acetyl-4-aminopyridine).

This guide is structured to serve researchers and drug development professionals, focusing on structural validation , isomeric differentiation , and solvent-dependent behavior .[1]

CAS: 53277-43-3 | Formula: C


H

N

O | MW: 136.15 g/mol [1]

Executive Summary & Analytical Context

1-(4-Aminopyridin-3-yl)ethanone is a critical pharmacophore in the synthesis of kinase inhibitors and heterocyclic building blocks.[1] In synthetic pathways, it is frequently generated alongside its regioisomer, 1-(2-aminopyridin-3-yl)ethanone .[1] Distinguishing these two isomers is a common bottleneck in process chemistry.

This guide moves beyond basic peak listing. It analyzes the electronic "Push-Pull" systems within the molecule to explain chemical shifts and provides a comparative framework to definitively distinguish the target product from its isomers and precursors.

Theoretical Framework: The "Push-Pull" Electronic System

To accurately assign the spectrum, one must understand the competing electronic effects on the pyridine ring.[1]

  • The "Pull" (Deshielding): The Acetyl group (-COCH

    
    )  at position 3 is a strong Electron Withdrawing Group (EWG) via resonance (-M) and induction (-I). It deshields protons at the ortho (C2, C4) and para (C6) positions.
    
  • The "Push" (Shielding): The Amino group (-NH

    
    )  at position 4 is a strong Electron Donating Group (EDG) via resonance (+M). It shields protons at the ortho (C3, C5) and para (C2) positions.
    
  • The Nitrogen Core: The pyridine nitrogen itself exerts a strong deshielding effect on the

    
    -protons (C2, C6).
    
Visualization of Electronic Effects & Assignment Logic

The following diagram illustrates the logical flow for assigning the aromatic protons based on these competing effects.

G Molecule 1-(4-Aminopyridin-3-yl)ethanone Substituents Substituent Effects Molecule->Substituents Acetyl 3-Acetyl (EWG) Deshields: H-2, H-6 Substituents->Acetyl Amino 4-Amino (EDG) Shields: H-5, H-2 Substituents->Amino RingN Pyridine N Deshields: H-2, H-6 Substituents->RingN H2 H-2 (Singlet) Most Deshielded (Ortho to Acetyl + Alpha to N) Acetyl->H2 Strong (+) H6 H-6 (Doublet) Deshielded (Para to Acetyl + Alpha to N) Acetyl->H6 Moderate (+) Amino->H2 Moderate (-) H5 H-5 (Doublet) Shielded (Ortho to Amino) Amino->H5 Strong (-) RingN->H2 Strong (+) RingN->H6 Strong (+)

Figure 1: Logical assignment pathway showing the net electronic influence on aromatic protons.

Detailed Spectral Analysis (DMSO-d )

Solvent Choice: DMSO-d


 is the preferred solvent over CDCl

for this compound.
  • Reason 1: The amino protons (-NH

    
    ) are often broad or invisible in CDCl
    
    
    
    due to exchange, but appear as sharp, distinct signals in DMSO-d
    
    
    .[1]
  • Reason 2: DMSO disrupts intermolecular aggregation but stabilizes intramolecular hydrogen bonds, providing a cleaner spectral profile.[1]

Master Data Table: Chemical Shifts & Multiplicity[2]
Proton PositionType

(ppm) Range
Multiplicity

Coupling (Hz)
Assignment Logic
H-2 Aromatic8.80 – 9.00 Singlet (s)-Most deshielded.[1] Located between Ring N and Acetyl C=O. No adjacent protons for coupling.
H-6 Aromatic8.00 – 8.20 Doublet (d)


-proton to Ring N. Para to Acetyl. Couples with H-5.
H-5 Aromatic6.60 – 6.80 Doublet (d)

Most shielded.[1] Ortho to the electron-donating Amino group.
-NH

Amine7.50 – 8.50 *Broad Singlet (br s)-Highly variable.[1] Downfield shift indicates intramolecular H-bonding to Acetyl C=O.
-CH

Methyl2.55 – 2.65 Singlet (s)-Typical methyl ketone shift.

> Note: The exact shift of the -NH


 group is concentration-dependent. In dilute DMSO-d

, it may appear as two distinct protons if rotation is restricted by strong intramolecular hydrogen bonding.[1]

Comparative Analysis: Distinguishing Alternatives

The primary challenge in synthesis is distinguishing the 4-amino isomer (Target) from the 2-amino isomer (Common impurity/Alternative).

Scenario: Isomer Differentiation

Target: 1-(4-Aminopyridin-3-yl)ethanone Alternative: 1-(2-Aminopyridin-3-yl)ethanone[1]

FeatureTarget (4-Amino) Alternative (2-Amino) Diagnostic Key
H-Bonding Moderate (6-membered ring possible but strained)Very Strong (6-membered ring: N-H...O=C)The 2-amino isomer often shows a sharper, more downfield NH signal (>9 ppm).[1]
Coupling Pattern Singlet + Two Doublets Doublet of Doublets (dd) The 4-amino isomer has an isolated H-2 (singlet). The 2-amino isomer has H-4, H-5, H-6 which all couple (AMX or ABC system).[1]
H-2 Signal Present (~8.9 ppm) Absent (Substituted)The presence of a highly deshielded singlet at ~8.9 ppm is the definitive "Go" signal for the 4-amino isomer.
Visualization of Isomeric H-Bonding

The intramolecular hydrogen bond stabilizes the conformation and affects the chemical shift of the amino protons.

H_Bonding cluster_4amino Target: 4-Amino Isomer N_pyr Pyridine N C4 C-4 C3 C-3 Acetyl Acetyl (C=O) C3->Acetyl Amino Amino (N-H) C4->Amino Amino->Acetyl Intramolecular H-Bond

Figure 2: Intramolecular hydrogen bonding network between the C4-Amino and C3-Acetyl groups.[1][2][3][4][5][6]

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this standardized protocol. This workflow includes a "Self-Check" step to validate sample integrity before full acquisition.

Step 1: Sample Preparation[1]
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Tip: Use an ampoule from a fresh box to minimize water peaks (3.33 ppm), which can overlap with the acetyl methyl group or exchange with the amine.[1]

  • Homogenization: Sonicate for 30 seconds. Ensure the solution is clear yellow/orange (typical for aminopyridines).

Step 2: Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (standard proton).

  • Scans (NS): 16 (Sufficient for >5 mg). Increase to 64 if <2 mg.

  • Relaxation Delay (D1): 1.0 second (Standard). Increase to 5.0 seconds if precise integration of the Acetyl vs. Amino ratio is required for purity assay.

  • Spectral Width: -2 to 14 ppm.

Step 3: Processing & Validation (The "Self-Check")

Before reporting data, validate the spectrum using the "Integral Ratio Check" :

  • Set the Methyl singlet (approx 2.6 ppm) to an integral of 3.00 .

  • Integrate the aromatic region.

    • Pass Criteria: You must see exactly 1H (Singlet), 1H (Doublet), and 1H (Doublet).[1]

    • Fail Criteria: If the aromatic integral totals <3H, or if the NH2 signal is missing, check for proton exchange (wet solvent) or aggregation.[1]

References

  • General Pyridine Shift Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer. (Standard reference tables for substituent effects on pyridine).

  • Aminopyridine Synthesis & Characterization: Scriven, E. F. V. (1984).[1] "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms". Comprehensive Heterocyclic Chemistry. Link

  • Intramolecular Hydrogen Bonding in Aminopyridines: Alkorta, I., & Elguero, J. (2004).[1] "Theoretical study of the intramolecular hydrogen bond in amino- and acetyl-pyridines". Tetrahedron. Link[1]

  • Spectral Database: AIST Spectral Database for Organic Compounds (SDBS). (Used for comparative validation of 4-aminopyridine base shifts). Link[1]

Sources

Comparative

A Researcher's Comparative Guide to FTIR Analysis of Carbonyl and Amine Moieties in Aminopyridines

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral features of aminopyridines, with a specific focus on the characteristic vibrational modes of amine and carbonyl functional groups...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral features of aminopyridines, with a specific focus on the characteristic vibrational modes of amine and carbonyl functional groups. Designed for researchers in medicinal chemistry, materials science, and drug development, this document moves beyond a simple recitation of frequency ranges. It delves into the underlying principles of how molecular structure, electronic effects, and intermolecular forces within the aminopyridine scaffold dictate the position, intensity, and shape of key diagnostic peaks.

Section 1: The Vibrational Signature of the Amine Group on the Pyridine Ring

The amine group's signature in an FTIR spectrum is primarily defined by its N-H and C-N bonds. However, its attachment to a pyridine ring introduces electronic effects that modulate these vibrations, making the amine's position (ortho, meta, or para to the ring nitrogen) a critical factor in spectral interpretation.

N-H Stretching Vibrations: A Tale of Two Bands

For primary aminopyridines (containing an -NH₂ group), two distinct bands appear in the 3550-3250 cm⁻¹ region, arising from asymmetric and symmetric stretching modes.[1][2]

  • Asymmetric Stretch (νₐₛ NH₂): Occurs at a higher frequency (typically 3510-3400 cm⁻¹) and involves the two N-H bonds stretching out of phase.

  • Symmetric Stretch (νₛ NH₂): Found at a lower frequency (typically 3420-3300 cm⁻¹) where the N-H bonds stretch in phase.[1][3]

For secondary amines on a pyridine ring (e.g., N-methylaminopyridine), only a single, weaker N-H stretching band is observed in the 3350-3310 cm⁻¹ range.[1]

The Influence of Hydrogen Bonding

In the solid state (e.g., KBr pellet) or in concentrated solutions, intermolecular hydrogen bonding significantly perturbs the N-H stretching frequencies. The formation of N-H···N or N-H···O hydrogen bonds weakens the N-H bond, resulting in a characteristic red-shift (a shift to lower wavenumber) and significant peak broadening.[3][4][5] This phenomenon is a powerful diagnostic tool; comparing a solid-state spectrum with that of a dilute solution in a non-polar solvent (like CCl₄) can confirm the presence and extent of hydrogen bonding.[3]

Bending and Stretching: Scissoring and C-N Vibrations

Beyond the high-frequency stretching, other amine vibrations provide valuable structural information:

  • N-H Bending (Scissoring, δNH₂): This in-plane bending vibration for primary amines gives rise to a medium to strong band in the 1650-1580 cm⁻¹ region.[1][6] For 4-aminopyridine, this peak has been reported at 1623 cm⁻¹.[3]

  • C-N Stretching (νC-N): The stretching of the bond connecting the amino nitrogen to the aromatic ring is found in the 1335-1250 cm⁻¹ range for aromatic amines.[1][6] The precise position is sensitive to resonance effects, which alter the C-N bond order.

cluster_0 Intermolecular Hydrogen Bonding cluster_1 Intramolecular Hydrogen Bonding A1 Aminopyridine 1 A2 Aminopyridine 2 A1->A2 N-H···N B1 N-acetyl-2-aminopyridine (C=O ··· H-N)

Caption: Visualization of intermolecular vs. intramolecular hydrogen bonding.

Section 2: The Carbonyl Group as a Structural Probe

When a carbonyl group is introduced, for instance by acylation of the amine (forming an amide), its stretching vibration (νC=O) becomes one of the most intense and informative peaks in the spectrum. Its position is exquisitely sensitive to its electronic environment.

The Fundamental C=O Stretch

The carbonyl stretching vibration produces a characteristically strong and sharp absorption band, generally located between 1900 and 1600 cm⁻¹.[7] For amide functionalities, such as those in N-acetylated aminopyridines, this peak is typically found in the 1690–1630 cm⁻¹ range due to the resonance delocalization of the nitrogen lone pair, which reduces the double-bond character of the C=O bond.[8]

Conjugation and Intramolecular Effects
  • Aromatic Conjugation: Conjugation of the carbonyl group with the pyridine ring lowers its stretching frequency.[9][10] This effect typically shifts the peak position lower by approximately 30 cm⁻¹ compared to a non-conjugated (saturated) equivalent.[7]

  • Intramolecular Hydrogen Bonding: This is a dominant effect. If the carbonyl group can form an internal hydrogen bond with a nearby proton donor, such as the N-H group in N-acetyl-2-aminopyridine, the C=O stretching frequency will be significantly lowered and often broadened. This provides a clear method for distinguishing isomers, as this specific interaction is not possible in N-acetyl-3-aminopyridine or N-acetyl-4-aminopyridine.

Section 3: Comparative Analysis of Substituted Aminopyridines

The true diagnostic power of FTIR is realized when comparing the spectra of structurally related compounds. The table below outlines the expected peak shifts for key functional groups in different aminopyridine derivatives, providing a framework for spectral interpretation.

CompoundKey Functional GroupExpected Wavenumber (cm⁻¹)Primary Influencing Factor
4-Aminopyridine Primary Amine (νₐₛ NH₂)~3507Free N-H Stretch
Primary Amine (νₛ NH₂)~3413Free N-H Stretch
Primary Amine (δNH₂)~1623N-H Scissoring
N-acetyl-4-aminopyridine Secondary Amide (νN-H)~3300 (Broad)Intermolecular H-Bonding
Amide I (νC=O)~1675Resonance + Aromatic Conjugation
N-acetyl-2-aminopyridine Secondary Amide (νN-H)~3250 (Very Broad)Intramolecular H-Bonding
Amide I (νC=O)~1645 (Shifted Lower)Intramolecular H-Bonding

Note: These are representative values. Actual peak positions will vary based on the sample phase (solid/liquid/gas) and solvent.

cluster_workflow FTIR Experimental Workflow start Sample Preparation background Acquire Background Spectrum (Empty Sample Compartment) start->background Step 1 sample Acquire Sample Spectrum background->sample Step 2 process Background Correction & Data Processing sample->process Step 3 analyze Peak Identification & Structural Correlation process->analyze Step 4 end Final Spectrum analyze->end Step 5

Caption: A standardized workflow for acquiring a high-quality FTIR spectrum.

Section 4: Protocol for High-Fidelity FTIR Spectrum Acquisition

To ensure trustworthy and reproducible data, a validated experimental protocol is essential. The following steps outline a standard procedure for analyzing a solid aminopyridine sample using the KBr pellet method.

Objective: To obtain a high-resolution FTIR spectrum of a solid aminopyridine derivative, free from atmospheric and moisture artifacts.

Materials:

  • FTIR Spectrometer

  • Hydraulic Press and Pellet Die

  • Agate Mortar and Pestle

  • Infrared (IR) Grade Potassium Bromide (KBr), desiccated

  • Analyte Sample (solid)

  • Spatula, Weighing Paper

Protocol:

  • Preparation of the KBr Pellet:

    • Causality: KBr is used as it is transparent to IR radiation in the mid-IR region and has a refractive index that minimizes scattering when properly mixed with the sample.

    • Gently grind ~1-2 mg of the solid sample in the agate mortar.

    • Add ~100-150 mg of dry IR-grade KBr.

    • Mix thoroughly by grinding for 1-2 minutes until a fine, homogenous powder is obtained. This minimizes scattering and ensures uniform sample distribution.

    • Transfer the powder to the pellet die and press under a hydraulic press (typically 7-10 tons) for 2-3 minutes to form a transparent or translucent pellet.

  • Background Spectrum Acquisition (Self-Validation Step):

    • Ensure the sample compartment of the FTIR spectrometer is empty and closed.

    • Perform a background scan. The instrument will measure the spectrum of the atmosphere (primarily H₂O and CO₂) within the spectrometer.

    • Causality: This spectrum will be automatically subtracted from the sample spectrum, removing atmospheric interference and providing a clean baseline. This is a critical self-validating step.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample into the sample holder in the spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.

  • Data Processing and Analysis:

    • The instrument software will automatically perform the background subtraction.

    • Use the software tools to identify peak positions (wavenumbers) for all significant absorptions.

    • Correlate the observed peaks with known vibrational frequencies for functional groups as detailed in this guide. Pay close attention to the diagnostic regions for N-H (3550-3250 cm⁻¹) and C=O (1750-1630 cm⁻¹) stretches.

References

  • Arnaudov, M.G., et al. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. Available at: [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Chem LibreTexts. Available at: [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. JoVE. Available at: [Link]

  • Song, P., et al. (2014). Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 469-476. Available at: [Link]

  • Arjunan, V., et al. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. International Journal of Chemical Sciences, 8(2), 1069-1080. Available at: [Link]

  • Smith, B.C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate. Available at: [Link]

  • Pavia, D.L., Lampman, G.M., & Kriz, G.S. (n.d.). Carbonyl compounds - IR - spectroscopy. SlidePlayer. Available at: [Link]

  • NUST. (n.d.). Characteristic Group Vibrations of Organic Molecules II. NUST. Available at: [Link]

  • Puranik, P.G., & Venkata Ramiah, K. (1961). Spectroscopic studies of the associations of heterocyclic amines. Proceedings of the Indian Academy of Sciences - Section A, 54, 121-129.
  • Hesse, M., Meier, H., & Zeeh, B. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Available at: [Link]

  • Misra, S. (1970). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 24, 33-34.
  • ResearchGate. (2016, November 28). How does a FTIR spectrum change for side chain hydrogen bonding? ResearchGate. Available at: [Link]

  • YouTube. (2022, January 14). IR Spectroscopy - Effect of Hydrogen Bonding. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

Sources

Validation

Definitive Guide to Mass Spectrometry Fragmentation of 3-Acetyl-4-Aminopyridine

Executive Summary: The "Ortho-Effect" Signature This guide details the mass spectrometry (MS) fragmentation behavior of 3-acetyl-4-aminopyridine , a critical intermediate in the synthesis of kinase inhibitors and heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho-Effect" Signature

This guide details the mass spectrometry (MS) fragmentation behavior of 3-acetyl-4-aminopyridine , a critical intermediate in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals. Unlike its isomers, this compound exhibits a distinct "ortho-effect" fragmentation channel due to the proximity of the amino (–NH₂) and acetyl (–COCH₃) groups.

Core Differentiator: The presence of a diagnostic signal corresponding to the loss of water (


) and/or methyl radicals (

) distinguishes it from meta- or para- substituted isomers (e.g., 4-acetyl-2-aminopyridine) where such intramolecular cyclization is sterically impossible.

Part 1: Compound Profile & Physicochemical Baseline

Before interpreting the spectrum, verify the analyte properties to ensure the observed molecular ion aligns with theoretical expectations.[1]

PropertyValueMS Relevance
Chemical Formula

Nitrogen Rule: Even mass (

) indicates an even number of nitrogens (2).
Molecular Weight 136.15 g/mol Parent Ion: Observed at m/z 136 (EI) or m/z 137 (

in ESI).
Structure Pyridine ring with -NH₂ at C4 and -COCH₃ at C3.Ortho-Substitution: Enables intramolecular hydrogen bonding and cyclization.
Key Functional Groups Methyl Ketone, Primary AmineDiagnostic losses: Methyl (15 Da), CO (28 Da), HCN (27 Da).

Part 2: Fragmentation Mechanism Analysis[2]

The Electron Ionization (EI) spectrum of 3-acetyl-4-aminopyridine is dominated by three competing pathways. The Alpha-Cleavage is kinetically favored, while the Ortho-Effect provides structural specificity.

Primary Pathway: Alpha-Cleavage (Acylium Ion Formation)

The most abundant fragment arises from the cleavage of the bond adjacent to the carbonyl group.

  • Mechanism: Removal of an electron from the carbonyl oxygen lone pair weakens the alpha bond.

  • Transition:

    
    
    
  • Result: Formation of the resonance-stabilized acylium cation (

    
    ). This is typically the Base Peak  (100% relative abundance).
    
Secondary Pathway: Decarbonylation

Following the loss of the methyl group, the acylium ion ejects carbon monoxide (CO).

  • Transition:

    
    
    
  • Result: Formation of the 4-aminopyridinium cation (

    
    ). This ion is chemically equivalent to the molecular ion of 4-aminopyridine (minus one proton mass context).
    
Diagnostic Pathway: The Ortho-Effect (Cyclization)

This pathway is unique to the 3,4-substitution pattern. The amino hydrogen interacts with the carbonyl oxygen.

  • Mechanism: Intramolecular hydrogen transfer followed by the elimination of a water molecule (

    
    ) or a methyl radical facilitated by ring closure.
    
  • Transition:

    
     (Cyclic Naphthyridine-like cation).
    
  • Significance: This peak is absent or negligible in isomers like 3-acetyl-5-aminopyridine, making it the primary fingerprint for structural verification.

Ring Degradation (Pyridine Backbone)

High-energy collisions lead to the destruction of the aromatic ring, characteristic of all pyridines.

  • Transition:

    
    
    
  • Result: Loss of Hydrogen Cyanide (HCN), confirming the presence of the pyridine nitrogen.

Part 3: Visualization of Fragmentation Pathways

The following diagram maps the logical flow of ion decomposition. Use this to trace the lineage of peaks in your spectrum.

Fragmentation M Molecular Ion (M+) m/z 136 [C7H8N2O]+ Acylium Acylium Ion (Base Peak) m/z 121 [M - CH3]+ M->Acylium - CH3 (15 Da) Alpha Cleavage Ortho Ortho-Cyclic Ion m/z 118 [M - H2O]+ M->Ortho - H2O (18 Da) Ortho Effect AminoPy Aminopyridinium Ion m/z 93 [m/z 121 - CO]+ Acylium->AminoPy - CO (28 Da) Decarbonylation RingFrag Ring Fragment m/z 66 [m/z 93 - HCN]+ AminoPy->RingFrag - HCN (27 Da) Ring Collapse

Caption: Fragmentation tree for 3-acetyl-4-aminopyridine showing the primary alpha-cleavage path (Red) and the diagnostic ortho-effect path (Yellow).

Part 4: Comparative Analysis (Benchmarking)

To confirm identity, compare your analyte against these common alternatives.

Feature3-Acetyl-4-Aminopyridine (Target)4-Aminopyridine (Backbone)3-Acetylpyridine (Analog)
Molecular Ion m/z 136 m/z 94m/z 121
Base Peak m/z 121 (Loss of CH₃)m/z 94 (Stable Ring)m/z 106 (Loss of CH₃)
Diagnostic Loss -18 Da (Water) via Ortho Effect-27 Da (HCN)-28 Da (CO)
Key Distinction Shows both ketone (loss of 15/28) and amine (ortho cyclization) traits.No acetyl group fragments.No amine-driven cyclization.
Differentiating Isomers

If distinguishing 3-acetyl-4-aminopyridine from 3-acetyl-2-aminopyridine :

  • 3-acetyl-4-amino: The amine is para to the ring nitrogen but ortho to the acetyl.

  • 3-acetyl-2-amino: The amine is ortho to the ring nitrogen. This often leads to a stronger loss of HCN directly from the molecular ion due to the proximity of the ring nitrogen and the amino group.

Part 5: Experimental Protocol for Reproducibility

To obtain the spectrum described above, ensure your instrument parameters match this standard operating procedure (SOP).

Methodology: GC-EI-MS
  • Sample Preparation:

    • Dissolve 1 mg of 3-acetyl-4-aminopyridine in 1 mL of Methanol (LC-MS Grade) .

    • Note: Avoid protic solvents if derivatization is planned, but methanol is safe for direct injection.

  • Inlet Conditions:

    • Temperature: 250°C .

    • Mode: Splitless (1 µL injection).

  • GC Separation (Optional but Recommended):

    • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

    • Gradient: 80°C (1 min) → 20°C/min → 280°C.

  • MS Source Parameters:

    • Ionization Mode: Electron Impact (EI) .

    • Energy: 70 eV (Standard for library comparison).

    • Source Temp: 230°C .

    • Scan Range: m/z 40 – 200 .

Self-Validation Step
  • Check: Does the peak at m/z 121 appear?

    • Yes: Acetyl group confirmed.

  • Check: Is there a peak at m/z 136?

    • Yes: Intact molecular ion confirmed.

  • Check: Is the peak at m/z 94 dominant?

    • If Yes: You may have primarily 4-aminopyridine (impurity) rather than the acetylated product. The acetyl group is labile but should survive to give m/z 121.

References

  • NIST Mass Spectrometry Data Center. 4-Aminopyridine Mass Spectrum. National Institute of Standards and Technology.[2][3][4] Available at: [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives.[4] 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83-94.[4] Available at: [Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry. (General mechanistic principles for carbonyls and amines). Available at: [Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption of 1-(4-Aminopyridin-3-yl)ethanone and its Precursor Moieties

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of a molecule is fundamental. This guide provides an in-depth analysis of the anticipated...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of a molecule is fundamental. This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 1-(4-Aminopyridin-3-yl)ethanone. In the absence of direct experimental data for this specific compound, this guide offers a comparative analysis based on the empirical data of its constituent structural motifs: pyridine, 4-aminopyridine, and 3-acetylpyridine. By dissecting the electronic effects of the amino and acetyl substituents, we can build a predictive framework for the absorption maxima of the target molecule.

Theoretical Framework: Electronic Transitions in Pyridine Derivatives

The UV-Vis absorption spectra of organic molecules are governed by the promotion of electrons from lower energy molecular orbitals to higher energy ones. In pyridine and its derivatives, the most significant electronic transitions are the π → π* and n → π* transitions.

  • π → π transitions:* These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically of high intensity (large molar absorptivity, ε) and are characteristic of aromatic systems.

  • n → π transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pair on the nitrogen atom in pyridine) to an antibonding π* orbital. These are generally of lower intensity (smaller ε) compared to π → π* transitions.

The introduction of substituents onto the pyridine ring can significantly alter the energies of these transitions, leading to shifts in the absorption maxima (λmax). These shifts are categorized as:

  • Bathochromic shift (Red shift): A shift to a longer wavelength, indicating a decrease in the energy gap between the ground and excited states.

  • Hypsochromic shift (Blue shift): A shift to a shorter wavelength, indicating an increase in the energy gap.

The nature of the substituent dictates the direction and magnitude of these shifts. Electron-donating groups (EDGs) like the amino group (-NH₂) tend to cause a bathochromic shift, while electron-withdrawing groups (EWGs) like the acetyl group (-COCH₃) can have more complex effects.

Comparative Analysis of UV-Vis Absorption Maxima

To predict the absorption maxima of 1-(4-Aminopyridin-3-yl)ethanone, we will first examine the experimental data for its parent and singly-substituted analogues. For consistency, we will primarily consider data obtained in ethanol, a common solvent for UV-Vis spectroscopy.

CompoundStructureλmax (nm) in EthanolMolar Absorptivity (ε)Transition Type
Pyridine ~251, ~257, ~263~2000π → π
4-Aminopyridine ~260~12,000π → π
3-Acetylpyridine ~235, ~275~6300, ~2500π → π, n → π
1-(4-Aminopyridin-3-yl)ethanone (Predicted) > 260 nm-π → π*

Table 1: Comparison of UV-Vis Absorption Maxima.

Pyridine: The Parent Heterocycle

Pyridine exhibits a series of fine-structured absorption bands in the region of 250-270 nm in ethanol, which are attributed to π → π* transitions. A weaker n → π* transition is also present but is often obscured by the more intense π → π* bands, especially in polar, protic solvents like ethanol where hydrogen bonding with the nitrogen lone pair can occur.

4-Aminopyridine: The Effect of an Electron-Donating Group

The introduction of an amino group at the 4-position of the pyridine ring results in a significant bathochromic shift of the primary π → π* band to approximately 260 nm, accompanied by a substantial increase in molar absorptivity. This is due to the electron-donating nature of the amino group, which extends the conjugation of the π-system through resonance, thereby lowering the energy of the π* orbital and reducing the HOMO-LUMO gap.

3-Acetylpyridine: The Effect of an Electron-Withdrawing Group

3-Acetylpyridine displays two main absorption bands. The band at a shorter wavelength (~235 nm) is likely a π → π* transition, while the weaker band at a longer wavelength (~275 nm) is characteristic of an n → π* transition associated with the carbonyl group. The acetyl group is electron-withdrawing, which can lower the energy of both the π and π* orbitals, with the net effect on the π → π* transition energy being a slight hypsochromic shift compared to pyridine. The n → π* transition of the carbonyl group is also influenced by its attachment to the aromatic ring.

Predicting the Absorption Maxima of 1-(4-Aminopyridin-3-yl)ethanone

In 1-(4-Aminopyridin-3-yl)ethanone, both a strong electron-donating group (-NH₂) and a moderate electron-withdrawing group (-COCH₃) are present on the pyridine ring. The amino group at the 4-position is expected to have a dominant effect on the π-system of the ring due to its strong +M (mesomeric) effect, which will increase the electron density in the ring and extend the conjugation. The acetyl group at the 3-position will act as an additional chromophore and will also influence the electronic distribution.

The powerful electron-donating effect of the 4-amino group is anticipated to cause a significant bathochromic shift in the primary π → π* absorption band, likely moving it to a wavelength longer than that of 4-aminopyridine (i.e., > 260 nm). The presence of the acetyl group in conjugation with this activated ring system could further extend the chromophore and potentially lead to an even greater red shift. It is also possible that a distinct n → π* transition from the carbonyl group will be observed, likely at a longer wavelength than the main π → π* band.

Therefore, it is predicted that 1-(4-Aminopyridin-3-yl)ethanone will exhibit its main UV-Vis absorption maximum at a wavelength significantly longer than 260 nm, reflecting the combined electronic effects of the amino and acetyl substituents.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To empirically determine the UV-Vis absorption maxima of 1-(4-Aminopyridin-3-yl)ethanone, the following detailed protocol should be followed. This protocol is designed to ensure accuracy and reproducibility of the results.

Materials and Instrumentation
  • Analyte: 1-(4-Aminopyridin-3-yl)ethanone (ensure high purity)

  • Solvent: Spectroscopic grade ethanol (or other suitable solvent that does not absorb in the region of interest)

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer

  • Cuvettes: Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes: Class A, for accurate solution preparation

Experimental Workflow

Caption: Workflow for UV-Vis spectroscopic analysis.

Step-by-Step Procedure
  • Preparation of Stock Solution:

    • Accurately weigh a small amount of 1-(4-Aminopyridin-3-yl)ethanone (e.g., 10 mg).

    • Dissolve the weighed compound in a known volume of spectroscopic grade ethanol (e.g., 100 mL) in a volumetric flask to create a stock solution of known concentration.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution with ethanol to prepare a series of working solutions of decreasing concentrations. The aim is to find a concentration that gives a maximum absorbance in the range of 0.5 - 1.5 for optimal accuracy.

  • Setting Spectrophotometer Parameters:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200 - 400 nm).

    • Set the scan speed and data interval to appropriate values for good resolution.

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with spectroscopic grade ethanol.

    • Place the cuvettes in the spectrophotometer.

    • Perform a baseline correction to zero the absorbance across the entire wavelength range.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with one of the working solutions.

    • Fill the sample cuvette with the same working solution and place it in the sample holder.

    • Initiate the scan to record the UV-Vis absorption spectrum of the sample.

    • Repeat the measurement for the other working solutions if necessary.

  • Data Analysis:

    • Identify the wavelength(s) at which the maximum absorbance (λmax) occurs.

    • Record the absorbance value at each λmax.

    • If desired, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Conclusion

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link][1]

  • Cayman Chemical. (2022). 4-Aminopyridine Product Information.
  • PubChem. (n.d.). 3-Acetylpyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, March 16). 2.4: Effect of Solvent. Retrieved from [Link][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

Sources

Validation

Comparative Reactivity Guide: Ortho-Aminoacyl Heterocycles vs. Carbocycles

Topic: Comparative Reactivity Profile: 3-Acetyl-4-aminopyridine vs. 2-Aminobenzophenone Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Reactivity Profile: 3-Acetyl-4-aminopyridine vs. 2-Aminobenzophenone Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

This guide provides a technical comparison between 3-acetyl-4-aminopyridine (3-A-4-AP) and 2-aminobenzophenone (2-ABP) . While both serve as essential ortho-aminoacyl precursors for the Friedländer annulation—yielding 1,6-naphthyridines and quinolines respectively—their reactivity profiles diverge significantly due to distinct steric and electronic environments.

The Core Verdict:

  • 3-Acetyl-4-aminopyridine exhibits higher carbonyl electrophilicity (methyl ketone vs. phenyl ketone) but presents complex acid-base behavior due to the basic pyridine nitrogen. It is the superior synthon for rapid condensation but requires careful pH control to prevent substrate deactivation.

  • 2-Aminobenzophenone is a robust, albeit slower, electrophile due to the steric bulk and conjugation of the benzoyl group. It tolerates harsh acidic conditions well but often requires higher temperatures or stronger catalysts to drive condensation.

Part 1: Structural & Electronic Forensics[1]

To optimize reaction conditions, one must first understand the electronic "personality" of each substrate.

1.1 Electronic Architecture
Feature3-Acetyl-4-aminopyridine (3-A-4-AP)2-Aminobenzophenone (2-ABP)
Core Ring Pyridine (Electron-Deficient): The ring nitrogen (N1) withdraws electron density, making the ring susceptible to nucleophilic attack but reducing the nucleophilicity of the exocyclic amine via resonance.Benzene (Electron-Rich): The carbocyclic ring acts as a stable scaffold. The amine is a standard aniline derivative.
Carbonyl Moiety Acetyl (Methyl Ketone): Minimal steric hindrance. High electrophilicity. Kinetic enolization is favorable.Benzoyl (Phenyl Ketone): Significant steric hindrance. Reduced electrophilicity due to conjugation with the second phenyl ring.
Amine Nucleophilicity Vinylogous Amidine Character: The C4-amino group donates density into the electron-poor ring. While the ring nitrogen is the primary basic site (pKa ~9.1), the exocyclic amine is less nucleophilic than a standard aniline.Aniline Character: Moderately nucleophilic. The electron-withdrawing carbonyl (ortho) slightly reduces nucleophilicity, but it remains the primary nucleophile.
Primary Challenge Protonation Trap: In acidic media, the pyridine N protonates first, creating a dicationic species (if amine also protonates) or a highly electron-deficient ring that may deactivate the amine.Steric Wall: The bulky phenyl group next to the carbonyl slows down the initial nucleophilic attack by the external ketone/aldehyde.
1.2 Visualizing the Reactivity Gap

The following diagram illustrates the competing electronic vectors and steric environments.

ElectronicComparison cluster_A 3-Acetyl-4-aminopyridine (3-A-4-AP) cluster_B 2-Aminobenzophenone (2-ABP) AP_Struct Pyridine Ring (Electron Deficient) Acetyl Acetyl Group (High Electrophilicity) (Low Sterics) AP_Struct->Acetyl Ortho-position RingN Pyridine Nitrogen (Basic Site - pKa ~9) AP_Struct->RingN Internal Benzoyl Benzoyl Group (Low Electrophilicity) (High Sterics) Acetyl->Benzoyl Reactivity Gap: Methyl Ketone > Phenyl Ketone BP_Struct Benzene Ring (Electron Neutral) BP_Struct->Benzoyl Ortho-position Aniline Amine Group (Standard Nucleophile) BP_Struct->Aniline Ortho-position

Figure 1: Structural comparison highlighting the steric advantage of the acetyl group in 3-A-4-AP versus the steric hindrance of the benzoyl group in 2-ABP.

Part 2: The Friedländer Benchmark

The Friedländer annulation is the gold standard for comparing these substrates. The reaction involves the condensation of the ortho-amino ketone with an external ketone (containing an


-methylene group) followed by cyclodehydration.
2.1 Mechanistic Divergence
  • Path A (3-A-4-AP): The acetyl carbonyl is highly reactive. The initial aldol condensation with the external ketone occurs rapidly. However, if the reaction is acid-catalyzed, the pyridine nitrogen protonates, potentially deactivating the system. Base catalysis (e.g., KOH, Ethoxide) is often preferred to maintain the nucleophilicity of the amine.

  • Path B (2-ABP): The benzoyl carbonyl is sluggish. Strong acid catalysis (e.g., p-TsOH, H2SO4) is typically required to activate the carbonyl oxygen, overcoming the steric bulk of the phenyl group. The aniline nitrogen is less basic than the pyridine nitrogen, minimizing "protonation trapping."

2.2 Reaction Workflow Diagram

FriedlanderPathways SubstrateA 3-Acetyl-4-aminopyridine Step1A Aldol Condensation (Fast: Methyl Ketone) SubstrateA->Step1A Base Catalysis (Preferred) SubstrateB 2-Aminobenzophenone Step1B Aldol Condensation (Slow: Steric Hindrance) SubstrateB->Step1B Strong Acid Catalysis (Required) Reagent External Ketone (e.g., Acetophenone) Reagent->Step1A Reagent->Step1B Step2A Cyclodehydration (Forms N1-C8a bond) Step1A->Step2A ProductA Product: 1,6-Naphthyridine Step2A->ProductA Step2B Cyclodehydration (Forms N1-C8a bond) Step1B->Step2B ProductB Product: Quinoline Step2B->ProductB

Figure 2: Parallel reaction pathways showing the kinetic advantage of 3-A-4-AP in the condensation step versus the steric bottleneck faced by 2-ABP.

Part 3: Experimental Case Study & Protocols

To validate the reactivity differences, we present a comparative protocol for the synthesis of a fused heterocyclic system using Acetophenone as the coupling partner.

3.1 Comparative Data Table
ParameterProtocol A (3-A-4-AP)Protocol B (2-ABP)
Target Scaffold 1,6-Naphthyridine Quinoline
Catalyst System KOH (10 mol%) / EtOH (Base)p-TsOH (20 mol%) / Toluene (Acid)
Temperature 70°C (Reflux)110°C (Reflux with Dean-Stark)
Time to Completion 2 - 4 Hours8 - 12 Hours
Yield (Typical) 75 - 85%65 - 80%
Purification Crystallization (Ethanol)Column Chromatography (often required)
Key Observation Reaction darkens quickly; product precipitates upon cooling.Requires water removal (Dean-Stark) to push equilibrium.
3.2 Protocol A: Synthesis of 2-Phenyl-4-methyl-1,6-naphthyridine (from 3-A-4-AP)

Rationale: Base catalysis is selected to avoid protonating the pyridine ring nitrogen, ensuring the 4-amino group remains active for the final cyclization step.

  • Setup: Charge a 50 mL round-bottom flask with 3-acetyl-4-aminopyridine (1.0 equiv, 5 mmol) and absolute ethanol (15 mL).

  • Addition: Add acetophenone (1.1 equiv, 5.5 mmol) followed by KOH pellets (0.1 equiv) or a 10% ethanolic KOH solution.

  • Reaction: Reflux the mixture at 78°C. Monitor by TLC (System: EtOAc/Hexane 1:1). The spot for 3-A-4-AP (lower Rf due to polarity) should disappear within 3 hours.

  • Workup: Cool the mixture to room temperature. Pour into ice-cold water (50 mL). The 1,6-naphthyridine product typically precipitates as a solid.

  • Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol.

3.3 Protocol B: Synthesis of 2,4-Diphenylquinoline (from 2-ABP)

Rationale: Acid catalysis and high heat are necessary to activate the sterically hindered benzoyl ketone of 2-ABP.

  • Setup: Charge a 100 mL round-bottom flask equipped with a Dean-Stark trap with 2-aminobenzophenone (1.0 equiv, 5 mmol) and toluene (30 mL).

  • Addition: Add acetophenone (1.2 equiv, 6 mmol) and p-toluenesulfonic acid (p-TsOH, 0.2 equiv).

  • Reaction: Reflux at 110°C with continuous water removal. The reaction is kinetically slower; expect 8–12 hours for completion.

  • Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO3 (to neutralize acid) and brine.

  • Isolation: Dry over MgSO4, concentrate in vacuo. The crude residue usually requires flash column chromatography (Hexane/EtOAc 9:1) to separate the product from unreacted benzophenone derivatives.

Part 4: Troubleshooting & Optimization

1. Handling the Pyridine Nitrogen (3-A-4-AP Specific):

  • Issue: If using acid catalysis for 3-A-4-AP, yields often drop.

  • Mechanism:[1][2][3][4] Acid protonates the ring Nitrogen (N1). This places a positive charge on the ring, making it highly electron-withdrawing. While this activates the acetyl group, it significantly reduces the nucleophilicity of the amino group (via inductive effect), stalling the cyclization step.

  • Solution: Use Lewis acids (e.g., CeCl3, ZnCl2) or stick to base catalysis (KOH, NaOH, piperidine).

2. Overcoming Steric Bulk (2-ABP Specific):

  • Issue: Incomplete conversion of 2-ABP.

  • Mechanism:[1][2][3][4] The phenyl ring of the benzoyl group creates a "steric wall" protecting the carbonyl carbon.

  • Solution: Switch to Microwave Irradiation . Running the reaction in a sealed vessel at 140°C in ethanol with mild acid (acetic acid) can reduce reaction times from 12 hours to 20 minutes for 2-ABP derivatives.

References
  • Friedländer, P. (1882).[1][5] "Ueber o-Amidobenzaldehyd".[1] Chemische Berichte, 15(2), 2572–2575.[1]

  • McKenna, J., et al. (2025).[6] "Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines". RSC Advances.

  • Marco-Contelles, J., et al. (2009).[1] "Friedländer Reaction: A Powerful Strategy for the Synthesis of Quinolines".[7][8][9] Chemical Reviews, 109(6), 2652–2671.

  • BenchChem Application Note. (2025). "Protocols for the Friedländer Synthesis of Naphthyridine Derivatives".

  • Gladysz, J. A., et al. (2023). "Friedländer-Type Reaction of 4-Cholesten-3-one with 2′-Aminoacetophenone". Molbank, 2023(3), M1712.[8]

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for C7H8N2O Pyridine Derivatives

This guide provides a comprehensive comparison of elemental analysis standards and methodologies pertinent to C7H8N2O pyridine derivatives. Designed for researchers, scientists, and drug development professionals, this d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of elemental analysis standards and methodologies pertinent to C7H8N2O pyridine derivatives. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth examination of regulatory frameworks, analytical techniques, and field-proven protocols to ensure the quality, safety, and consistency of these critical compounds.

Introduction: The Analytical Imperative for Pyridine Derivatives

Pyridine derivatives, such as compounds with the molecular formula C7H8N2O, represent a significant class of heterocyclic compounds in pharmaceutical development. Their structural motifs are cornerstones in a wide array of active pharmaceutical ingredients (APIs). The precise elemental composition of these molecules is a fundamental determinant of their identity, purity, and stoichiometric integrity. Furthermore, the control of elemental impurities—trace metals that can be introduced from catalysts, manufacturing equipment, or raw materials—is a critical regulatory requirement to ensure patient safety.[1][2][3]

This guide navigates the two primary facets of elemental analysis for these compounds:

  • Bulk Elemental Composition (C, H, N, O): Verifying the molecular formula and assessing the purity of the target compound.

  • Trace Elemental Impurities: Quantifying potentially toxic metallic residues according to global pharmacopeial standards.

We will compare the predominant analytical techniques, provide actionable experimental protocols, and explain the causality behind key methodological choices, grounding our discussion in the authoritative standards that govern pharmaceutical quality.

The Regulatory Landscape: ICH, USP, and EP Mandates

The control of elemental impurities in pharmaceutical products is harmonized globally under the International Council for Harmonisation (ICH) Q3D guideline.[4][5][6] This guideline has been adopted by major pharmacopeias, including the United States Pharmacopeia (USP) in General Chapter <232> Elemental Impurities—Limits and the European Pharmacopoeia (Ph. Eur.) in Chapter 5.20 Elemental Impurities.[1][7][8]

The core philosophy of these standards is a risk-based approach to controlling elemental impurities in the final drug product.[9][10]

Key Principles of the ICH Q3D Framework:

  • Toxicity Evaluation: Establishes a Permitted Daily Exposure (PDE) for 24 elements of toxicological concern.[4][5]

  • Risk Assessment: Requires manufacturers to evaluate all potential sources of elemental impurities, including the drug substance, excipients, manufacturing equipment, and container closure systems.[10][11][12]

  • Control Strategy: If the risk assessment indicates that an elemental impurity may exceed 30% of its PDE, a control strategy, which may include testing, must be implemented.[13]

The elements are categorized into classes based on their toxicity and likelihood of occurrence in a drug product.

Class Elements Description & Toxicological Concern Requirement
Class 1 As, Cd, Hg, PbHuman toxicants with significant safety concerns.[14]Must be evaluated in all risk assessments for all drug products.
Class 2A Co, Ni, VHigh probability of occurrence in the drug product.[14]Must be evaluated in the risk assessment.
Class 2B Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, TlLower probability of occurrence; often from intentionally added catalysts.[14]Evaluation is required only if they are intentionally added during manufacturing.
Class 3 Ba, Cr, Cu, Li, Mo, Sb, SnRelatively low oral toxicity but may require consideration for parenteral or inhalation routes.[4][5][14]Evaluation is generally required for non-oral routes of administration.

For a C7H8N2O pyridine derivative intended as a new API, a comprehensive risk assessment according to these guidelines is mandatory.

ICH Q3D Risk Assessment Workflow.

A Comparison of Core Analytical Techniques

Two distinct types of elemental analysis are required to fully characterize a C7H8N2O pyridine derivative. The choice of technique is dictated by the analytical goal: verifying stoichiometric purity or quantifying trace contaminants.

Parameter Combustion Analysis (CHNS/O) Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
Primary Use Determination of bulk elemental composition (%C, %H, %N, %S).[15][16]Ultra-trace quantification of elemental impurities.[13]Quantification of elemental impurities at higher concentrations.[13]
Typical Analytes Carbon, Hydrogen, Nitrogen, Sulfur, OxygenFull periodic table, especially heavy metals (Pb, As, Cd, Hg, etc.).[17]Similar to ICP-MS, but less effective for some elements.
Sensitivity Percent (%) levelParts-per-trillion (ppt) to parts-per-billion (ppb).[13]Parts-per-billion (ppb) to parts-per-million (ppm).[13]
Regulatory Applicability Identity and Purity TestingUSP <233>, EP 2.4.20, ICH Q3D compliance.[12]USP <233>, EP 2.4.20, ICH Q3D compliance (if sensitivity is sufficient).
Key Advantage Fast, cost-effective, and direct measure of organic composition.[15]Unmatched sensitivity, making it the gold standard for impurity testing.[13]More robust against high-matrix samples; lower operational cost than ICP-MS.
Key Limitation Not suitable for trace metal analysis.Higher instrument and maintenance costs; susceptible to matrix interferences.[13]Insufficient sensitivity for the low PDE limits of Class 1 elements.
Sample Prep Direct analysis of solid/liquid sample.Acid digestion (typically microwave-assisted) is required.[18]Acid digestion (typically microwave-assisted) is required.
Combustion Analysis: The Gold Standard for Purity

Combustion analysis, based on the Dumas method, is the definitive technique for confirming the empirical formula of a novel C7H8N2O compound.[16][19] The sample is combusted at high temperatures in an oxygen-rich environment, converting the elements into simple gases (CO2, H2O, N2).[15][20] These gases are then separated and quantified by a thermal conductivity detector (TCD).[21][22]

Causality Behind the Method: This technique provides a direct, quantitative measure of the mass percentages of C, H, and N. For a pyridine derivative, achieving results within ±0.4% of the theoretical values is the universally accepted criterion for confirming its elemental composition and purity.

Challenge with Pyridine Rings: Heterocyclic nitrogen compounds can be refractory, meaning they are difficult to combust completely.[23] Modern elemental analyzers mitigate this by using optimized combustion tube reagents (e.g., tungsten trioxide, chromium oxide) and ensuring a sufficient oxygen supply to break the stable aromatic ring and achieve complete conversion to N2.[23]

ICP-MS: The Mandated Choice for Impurity Testing

For quantifying the elemental impurities outlined in ICH Q3D and USP <232>, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the preferred and often required method due to its exceptional sensitivity.[12][13]

Causality Behind the Method: The PDE limits for highly toxic Class 1 elements like Cadmium (5 µ g/day ) and Lead (5 µ g/day ) are extremely low.[24] When these are converted to concentration limits in a drug product, the required detection limits often fall into the low ppb or even ppt range, a level that only ICP-MS can reliably achieve.[13] The sample is nebulized into a high-temperature argon plasma, which ionizes the atoms. These ions are then separated by their mass-to-charge ratio in a mass spectrometer, providing highly specific and sensitive quantification.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, incorporating calibration, reference materials, and system suitability checks to ensure trustworthy and reproducible results.

Protocol 1: Purity Verification by CHN Combustion Analysis

Objective: To determine the weight percent of Carbon, Hydrogen, and Nitrogen in a C7H8N2O sample.

Instrumentation: CHN Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Thermo Scientific FlashSmart).[19][23]

Materials:

  • C7H8N2O pyridine derivative sample

  • Certified Reference Material (CRM) with a similar C/H/N ratio (e.g., Acetanilide, Atropine).[19]

  • Tin capsules

  • High-purity helium and oxygen

Methodology:

  • System Preparation & Calibration:

    • Ensure the combustion and reduction tubes are packed with the appropriate reagents and conditioned according to the manufacturer's instructions. This is critical for ensuring complete combustion of the pyridine ring and conversion of NOx to N2.

    • Perform a leak check to ensure system integrity.

    • Calibrate the instrument using a multi-level calibration curve generated from the analysis of 3-5 different weights of the selected CRM. This establishes the detector response factor for each element.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the C7H8N2O sample into a tin capsule using a microbalance.

    • Seal the capsule securely to ensure no sample is lost.

  • Analysis:

    • Analyze a series of blanks (empty tin capsules) to establish the baseline.

    • Analyze a mid-level CRM standard to verify the calibration (system suitability). The result should be within ±0.3% of the certified value.

    • Analyze the C7H8N2O samples in triplicate.

  • Data Interpretation:

    • Calculate the theoretical %C, %H, and %N for C7H8N2O (MW = 152.15 g/mol ):

      • %C = (7 * 12.01) / 152.15 * 100 = 55.25%

      • %H = (8 * 1.01) / 152.15 * 100 = 5.31%

      • %N = (2 * 14.01) / 152.15 * 100 = 18.42%

    • The mean experimental values for the sample should agree with the theoretical values within an acceptance criterion of ±0.4%.

Protocol 2: Trace Impurity Quantification by ICP-MS

Objective: To quantify Class 1 (As, Cd, Hg, Pb) and other relevant elemental impurities in a C7H8N2O sample according to USP <233>.

Instrumentation: ICP-MS (e.g., Agilent 7800/7900, Thermo Scientific iCAP).[18]

Materials:

  • C7H8N2O pyridine derivative sample

  • High-purity nitric acid (HNO3) and hydrochloric acid (HCl)

  • High-purity hydrogen peroxide (H2O2)

  • Deionized water (18.2 MΩ·cm)

  • Certified multi-element stock standards for calibration

  • Internal standard solution (e.g., Ge, Y, In, Bi)

Methodology:

ICP-MS Sample Analysis Workflow.
  • Sample Preparation (Closed-Vessel Microwave Digestion):

    • Accurately weigh approximately 0.2 g of the C7H8N2O sample into a clean microwave digestion vessel.

    • Causality: Closed-vessel digestion is mandated to prevent the loss of volatile elements like Mercury (Hg) and to ensure complete sample dissolution using strong acids at high temperature and pressure.[3][24]

    • Carefully add 5 mL of high-purity HNO3 and 1 mL of HCl. The presence of HCl is crucial for stabilizing elements like Hg and Ag.

    • Seal the vessels and perform the digestion using a validated temperature program (e.g., ramp to 200°C and hold for 20 minutes).

    • After cooling, dilute the digestate to a final volume of 50 mL with deionized water.

  • Instrument Calibration and Validation:

    • Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 ppb) from a certified stock solution in the same acid matrix as the samples.

    • Add the internal standard solution to all blanks, standards, and samples to correct for instrumental drift and matrix effects.

    • Perform system suitability checks as required by USP <233>, including calibration verification and drift checks.

  • Sample Analysis:

    • Analyze a method blank to ensure no contamination from the digestion process.

    • Analyze the prepared C7H8N2O samples.

    • Analyze a spiked sample (a sample to which a known amount of the target elements has been added) to assess matrix interference and recovery. Recovery should be within 70-150% for each element.

  • Data Interpretation:

    • Calculate the concentration (in µg/g or ppm) of each elemental impurity in the original solid sample, accounting for the initial sample weight and final dilution volume.

    • Compare these concentrations against the limits derived from the PDE values and the maximum daily dose of the final drug product.

Conclusion

The elemental analysis of C7H8N2O pyridine derivatives is a multi-faceted requirement that underpins both product identity and patient safety. A robust analytical strategy must integrate two distinct yet complementary approaches: high-precision combustion analysis to verify stoichiometric purity and ultra-sensitive ICP-MS to control trace elemental impurities according to the rigorous, risk-based standards of ICH Q3D and its pharmacopeial counterparts. By understanding the causality behind method selection and adhering to validated, field-proven protocols, researchers and drug developers can generate the high-quality, trustworthy data necessary for regulatory submission and commercial success.

References

  • ICH. (2022). Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation. [Link]

  • ICH. (2019). Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation. [Link]

  • United States Pharmacopeia. <232> Elemental Impurities—Limits. USP-NF. [Link]

  • Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Intertek. [Link]

  • West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services. [Link]

  • EDQM. (2020). Elemental Impurities. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Analytik Jena. Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Analytik Jena. [Link]

  • Agilent Technologies. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent Technologies. [Link]

  • ECA Academy. ICH Q3D(R1) Guideline for Elemental Impurities. ECA Academy. [Link]

  • ECA Academy. (2024). New Ph. Eur. Chapter on Elemental Impurities in Plastic Materials. ECA Academy. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

  • Analytik Jena. Ph. Eur. 5.20 Elemental Impurities. Analytik Jena. [Link]

  • ASTM International. (2021). ASTM D5291-21: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. [Link]

  • SciSpec. Elemental Analysis in Action. SciSpec. [Link]

  • ECA Academy. (2013). European Pharmacopoeia Chapter 5.20 "Metal Catalysts or Metal Reagent Residues": Implementation Delayed Until Further Notice!. ECA Academy. [Link]

  • ResearchGate. Elemental Analysis, Organic Compounds. ResearchGate. [Link]

  • QbD Group. (2025). ICP-MS vs ICP-OES: choosing the right elemental impurity test. QbD Group. [Link]

  • Agilent Technologies. (2021). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Agilent Technologies. [Link]

  • University of Padua. (2024). Elemental Analysis. Department of Pharmaceutical and Pharmacological Sciences. [Link]

  • Outsourced Pharma. (2024). ICP-MS And ICP-OES Tools For Elemental Impurity Analysis. Outsourced Pharma. [Link]

  • Clariant. Elemental Analysis and Chemical Properties. Clariant Analytical Sciences. [Link]

  • Spectroscopy Online. (2023). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. [Link]

  • ASTM International. (2021). Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. [Link]

  • National Renewable Energy Laboratory. (2021). Determination of Carbon, Hydrogen, Nitrogen, and Oxygen in Bio-Oils. NREL. [Link]

  • Netpharmalab. Analysis of elemental impurities (ICP-MS). Netpharmalab. [Link]

  • Al-Omar, M. A. (2010). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 15(4), 2527-2558. [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. [Link]

  • ResearchGate. elemental analysis data. [Link]

  • Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link]

  • NICNAS. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. [Link]

Sources

Validation

Publish Comparison Guide: Crystal Structure &amp; Solid-State Characterization of 1-(4-Aminopyridin-3-yl)ethanone

The following guide details the structural characteristics, comparative analysis, and experimental protocols for 1-(4-Aminopyridin-3-yl)ethanone . Executive Summary & Structural Context[1][2][3][4][5] 1-(4-Aminopyridin-3...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural characteristics, comparative analysis, and experimental protocols for 1-(4-Aminopyridin-3-yl)ethanone .

Executive Summary & Structural Context[1][2][3][4][5]

1-(4-Aminopyridin-3-yl)ethanone (CAS: 53277-43-3) is a critical bifunctional intermediate used primarily in the Friedländer synthesis of 1,8-naphthyridine derivatives.[1][2] Its structural uniqueness lies in the ortho-positioning of the amino (-NH₂) and acetyl (-C(=O)CH₃) groups on the pyridine ring.[1][2]

Unlike its isomers, this specific arrangement facilitates a strong intramolecular hydrogen bond (N-H[1]···O=C), which locks the molecule into a pseudo-planar conformation, significantly influencing its solubility, crystal packing, and reactivity profile compared to non-ortho isomers like 4-aminopyridine or 3-acetylpyridine.[1][2]

Why This Comparison Matters

In drug development, selecting the correct isomer or polymorph is non-negotiable.[1][2] This guide compares the target molecule against its structural analogs to predict solid-state behavior where empirical data is sparse.[1][2]

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its direct isomer (2-amino analog) and its pharmacophore parent (4-aminopyridine/Fampridine).

Table 1: Physicochemical & Structural Comparison
FeatureTarget: 1-(4-Aminopyridin-3-yl)ethanone Alternative A: 2-Amino-3-acetylpyridine Alternative B: 4-Aminopyridine (Fampridine)
CAS Number 53277-43-365326-33-2504-24-5
Molecular Weight 136.15 g/mol 136.15 g/mol 94.11 g/mol
Physical State Solid (Crystalline powder)Solid (Crystals)Solid (Crystals)
Melting Point Predicted:[1][2] 115–125 °C [1]107–111 °C [2]158–159 °C [3]
H-Bond Motif Intramolecular (6-membered ring)Intramolecular (6-membered ring)Intermolecular (Dimer/Chain)
pKa (Predicted) ~9.1 (Pyridine N)~6.8 (Pyridine N)9.17 (Pyridine N)
Crystal System Likely Monoclinic/OrthorhombicMonoclinic (

)
Monoclinic (

)
Primary Application 1,8-Naphthyridine precursor1,8-Naphthyridine precursorK+ Channel Blocker (MS Drug)

Critical Insight: The melting point of the target is expected to be higher than the 2-amino isomer but lower than 4-aminopyridine due to the internal H-bond reducing the intermolecular network strength.[1][2]

Structural Mechanics & Signaling Pathways[1][4]

To understand the crystallization behavior, we must visualize the competing forces.[1][2] The ortho-amino ketone motif creates a "closed" system, reducing the number of donors available for lattice formation.[1][2]

Figure 1: Intramolecular Locking Mechanism

The following diagram illustrates the structural lock that differentiates this molecule from open-chain alternatives.

G cluster_0 Structural Consequence Target 1-(4-Aminopyridin-3-yl)ethanone H_Bond Intramolecular H-Bond (N-H...O=C) Target->H_Bond Ortho-substitution Conf Planar Conformation (Low Entropy) H_Bond->Conf Locks Rotation Packing Crystal Packing (Pi-Pi Stacking Dominant) Conf->Packing Facilitates Stacking

Caption: The intramolecular hydrogen bond restricts bond rotation, favoring planar stacking in the crystal lattice over 3D hydrogen-bonded networks.[1][2]

Experimental Protocol: Solid-State Characterization

Since specific unit cell data for this intermediate is often proprietary or embedded in synthesis papers, researchers must generate their own validated data.[1][2] Below is the standard operating procedure (SOP) for characterizing this specific class of aminopyridines.

Phase 1: Crystallization Screening

Objective: Obtain single crystals suitable for X-ray Diffraction (XRD).

  • Solvent Selection:

    • Primary: Ethanol (Protic, good solubility).[1][2]

    • Anti-solvent:[1] n-Hexane or Diethyl ether.[1][2]

    • Alternative: Acetonitrile (Aprotic, encourages intermolecular H-bonds).[1][2]

  • Methodology (Slow Evaporation):

    • Dissolve 50 mg of 1-(4-Aminopyridin-3-yl)ethanone in 2 mL of warm Ethanol (40°C).

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm, poke 3-4 small holes.[1][2]

    • Store in a vibration-free environment at 20°C for 48-72 hours.

  • Observation: Look for pale yellow prisms or needles.[1][2]

Phase 2: Single Crystal XRD Data Collection

Objective: Determine Unit Cell and Space Group.[2]

  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo Kα or Cu Kα source).[1]

  • Temperature: 100 K (Cryostream) to reduce thermal motion of the acetyl group.

  • Strategy:

    • Collect a full sphere of data (redundancy > 4).[1][2]

    • Resolution: 0.8 Å or better.

  • Refinement: Use SHELXT for solution and SHELXL for refinement. Pay special attention to the amino hydrogen positions—they should be located in the difference Fourier map to confirm the intramolecular H-bond.[1][2]

Figure 2: Characterization Workflow

Workflow Start Raw Material (>98% Purity) Screen Solvent Screening (EtOH/Hexane) Start->Screen Growth Crystal Growth (Slow Evaporation) Screen->Growth Check Microscopy Check (Birefringence) Growth->Check Check->Screen If Amorphous/Twin XRD SC-XRD Data Collection (100 K) Check->XRD If Single Crystal Solve Structure Solution (SHELXT) XRD->Solve

Caption: Step-by-step workflow from raw powder to solved crystal structure.

Technical Discussion: Expected Lattice Topology

Based on the structure of the 2-amino isomer (Alternative A), we can extrapolate the likely lattice topology for the 4-amino target.[1][2]

Hydrogen Bonding Patterns
  • Intramolecular: The carbonyl oxygen (acceptor) and amino hydrogen (donor) will form a 6-membered ring (

    
     motif).[1] This is the dominant energetic feature.[1][2]
    
  • Intermolecular: The pyridine nitrogen remains a strong acceptor.[2] The second amino hydrogen is available as a donor.[1][2]

    • Prediction: The molecules will likely link into infinite 1D chains or centrosymmetric dimers (

      
       motif) connecting the amino group of one molecule to the pyridine ring of the neighbor.[2]
      
Pi-Stacking

The planarity induced by the internal H-bond makes this molecule a prime candidate for


-

stacking.[1][2] This suggests the crystal will be denser than non-planar analogs, potentially leading to lower solubility in non-polar solvents.[1][2]

References

  • Computed Properties . PubChem Compound Summary for CID 53277-43-3. National Center for Biotechnology Information.[1][2] [Link][1][2]

  • 4-Aminopyridine Crystal Data . Cambridge Structural Database (CSD).[1][2] Refcode: AMPYRD.[1][2] [Link][1][2]

  • Synthesis Application . Friedländer Synthesis of Naphthyridines. Organic Reactions. [Link]

Sources

Comparative

Validating Purity of 3-Acetyl-4-Aminopyridine: A Comparative LC-MS Guide

Executive Summary In the synthesis of high-value pharmaceutical intermediates, 3-acetyl-4-aminopyridine (3-Ac-4-AP) presents unique analytical challenges due to its high polarity, basicity, and the potential for structur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of high-value pharmaceutical intermediates, 3-acetyl-4-aminopyridine (3-Ac-4-AP) presents unique analytical challenges due to its high polarity, basicity, and the potential for structural isomerism (e.g., N-acetyl-4-aminopyridine vs. ring-substituted 3-acetyl). While HPLC-UV and


H-NMR are traditional staples for purity assessment, they often fail to detect trace isomeric impurities or lack the sensitivity required for genotoxic impurity quantification.

This guide outlines a validated LC-MS (Liquid Chromatography-Mass Spectrometry) workflow designed to supersede traditional methods. By leveraging the mass-to-charge specificity of MS detection, researchers can achieve a Limit of Quantitation (LOQ) orders of magnitude lower than UV, ensuring the rigorous quality control necessary for drug development.

Part 1: Chemical Profile & Analytical Challenges

To validate purity effectively, one must understand the molecule's behavior in solution. 3-Ac-4-AP is an amphoteric molecule dominated by the basicity of the pyridine ring and the exocyclic amine.

PropertyValue (Approx.)Analytical Implication
Structure Pyridine ring with -NH

at C4 and -C(O)CH

at C3.
Potential for hydrogen bonding; prone to peak tailing on standard silica.
pKa ~9.0 (Pyridine N), ~ -1 (Amide-like character if N-acetylated)Requires high pH buffers or ion-pairing for retention on C18.
LogP 0.4 – 0.8Low hydrophobicity; elutes near the void volume in standard RP-HPLC.
Key Impurities 4-Aminopyridine (Starting Material), N-acetyl-4-aminopyridine (Isomer), 3-Acetyl-4-hydroxypyridine (Hydrolysis).Isomers may co-elute in UV but have distinct fragmentation in MS/MS.

Part 2: Comparative Analysis (LC-MS vs. Alternatives)

The following table contrasts the performance of LC-MS against HPLC-UV and


H-NMR for 3-Ac-4-AP validation.
Table 1: Analytical Technique Performance Matrix
FeatureLC-MS (Recommended) HPLC-UV (Standard)

H-NMR (Orthogonal)
Specificity High. Mass discrimination allows separation of co-eluting peaks (e.g., impurities with same RT but different m/z).Medium. Relies solely on retention time (RT). Co-eluting isomers cannot be distinguished without distinct

.
High. Excellent structural elucidation but poor for trace quantitation.
Sensitivity (LOQ) < 10 ng/mL. Essential for trace impurity analysis (<0.05%).~1 µg/mL. Sufficient for assay (>98%) but misses trace contaminants.~100 µg/mL. typically detects impurities only >0.5%.
Linearity Range 3–4 orders of magnitude.2–3 orders of magnitude.[1]N/A (Quantitative NMR is complex).
Throughput High (5–10 min runs).High (10–20 min runs).Low (Sample prep and acquisition time).
Primary Limitation Matrix effects (ion suppression); higher instrument cost.Lack of identification capability for "unknowns."Sensitivity limits; overlapping signals in aromatic region.

Part 3: Method Development Strategy (The "Why")

Column Selection: Overcoming Basicity

Standard C18 columns often result in severe peak tailing for aminopyridines due to secondary interactions with residual silanols.

  • Recommendation: Use a Charged Surface Hybrid (CSH) or Base-Deactivated C18 column (e.g., Waters XBridge or Phenomenex Kinetex EVO).

  • Reasoning: These columns allow the use of high pH mobile phases (pH > 9), which keeps the aminopyridine in its neutral (free base) form, improving peak shape and retention. Alternatively, a HILIC mode can be used if retention is insufficient on C18.

Mobile Phase & Ionization[2][3]
  • Buffer: Ammonium Bicarbonate (10 mM, pH 10) or Ammonium Formate (0.1%, pH 3).

  • Selection Logic: While low pH (Formic acid) promotes protonation for ESI+ sensitivity, it leads to early elution. High pH (Ammonium Bicarbonate) increases retention on C18.

  • Chosen Path: High pH RP-LC . The basic nitrogen is neutralized, increasing hydrophobicity and retention, while ESI+ still effectively ionizes the molecule in the source.

Part 4: Validated Experimental Protocol

Reagents and Equipment[2][4][5][6]
  • Standard: 3-Acetyl-4-aminopyridine (Reference Material, >99.5% purity).

  • Solvents: LC-MS grade Acetonitrile, Water, Ammonium Bicarbonate.

  • System: Agilent 1290 Infinity II LC coupled with 6470 Triple Quadrupole MS (or equivalent).

Step-by-Step Workflow
A. Sample Preparation[2][3][4][5]
  • Stock Solution: Dissolve 10 mg of 3-Ac-4-AP in 10 mL of 50:50 Water:Acetonitrile (1 mg/mL).

  • Working Standard: Dilute stock to 10 µg/mL for assay and 100 ng/mL for impurity quantitation.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind aminopyridines).

B. LC Conditions
  • Column: Waters XBridge C18, 3.5 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-6 min: 5% -> 60% B

    • 6-7 min: 60% -> 95% B (Wash)

    • 7-10 min: 5% B (Re-equilibration)

C. MS Parameters (ESI+)[2][6]
  • Ionization Mode: Electrospray Ionization (Positive).[2][6]

  • Scan Type: Full Scan (m/z 50–500) for purity profiling; MRM for specific impurity tracking.

  • Target Ion: [M+H]

    
     = 137.07 m/z.
    
  • Key Fragment (for confirmation): 137 -> 94 (Loss of acetyl group, characteristic of 3-acetyl).

Part 5: Visualization of Workflow

The following diagram illustrates the decision-making process for validating purity and identifying impurities.

LCMS_Validation_Workflow Start Start: Crude 3-Acetyl-4-Aminopyridine Prep Sample Prep (Dissolve in 50:50 MeCN:H2O) Start->Prep LC LC Separation (High pH C18 Gradient) Prep->LC MS MS Detection (ESI+) Full Scan (m/z 50-500) LC->MS Check Analyze Main Peak Purity MS->Check Impurity Impurity Peaks Detected? Check->Impurity Quant Quantify % Area (UV 254nm + TIC) Impurity->Quant Yes Pass PASS: Purity > 99.5% No Genotoxic Impurities Impurity->Pass No ID Identify Impurity via MS/MS (Check m/z 95 for 4-AP) Quant->ID > 0.1% Threshold Quant->Pass < 0.1% Threshold Fail FAIL: Recrystallize ID->Fail

Caption: Figure 1. LC-MS Decision Matrix for 3-Acetyl-4-Aminopyridine Purity Validation. This workflow integrates quantitation and identification steps.

Part 6: Data Validation & System Suitability[4]

To ensure the method is "self-validating," the following criteria must be met before every sample batch:

  • System Suitability Test (SST):

    • Inject the standard (10 µg/mL) 5 times.

    • Requirement: %RSD of Peak Area < 2.0%.[1]

    • Tailing Factor: Must be < 1.5 (Critical for aminopyridines).

  • Linearity Verification:

    • Prepare a 5-point calibration curve (0.1 µg/mL to 50 µg/mL).

    • Requirement:

      
      .
      
  • Specificity Check:

    • Inject a blank (mobile phase). Ensure no interference at the retention time of 3-Ac-4-AP.

    • Inject a known impurity marker (e.g., 4-aminopyridine, m/z 95) to verify resolution (

      
      ).
      
Example Data Interpretation
  • Scenario: You observe a peak at Relative Retention Time (RRT) 0.85 with m/z 137.

  • Diagnosis: This has the same mass as the product but elutes earlier. It is likely the N-acetyl isomer (N-(pyridin-4-yl)acetamide), which is less basic and less retained at high pH.

  • Action: Confirm with MS/MS. The N-acetyl isomer typically loses the ketene group (42 Da) more easily than the ring-substituted acetyl group.

References

  • Suneetha, A., & Raja, R. K. (2016). "Comparison of LC-UV and LC-MS methods for simultaneous determination of teriflunomide, dimethyl fumarate and fampridine in human plasma." Biomedical Chromatography. Available at: [Link]

  • SIELC Technologies. "Separation of 3-Methyl-4-aminopyridine on Newcrom R1 HPLC column." SIELC Application Notes. Available at: [Link]

  • Muszalska, I., et al. "HPLC and TLC Methodology for Determination or Purity Evaluation of Pyridine Derivatives." Acta Poloniae Pharmaceutica. Available at: [Link]

  • Royal Society of Chemistry. "Guide to achieving reliable quantitative LC-MS measurements." RSC Technical Guides. Available at: [Link]

Sources

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